SR 49059
Descripción
RELCOVAPTAN is a small molecule drug with a maximum clinical trial phase of II.
a nonpeptide vasopressin V1 receptor antagonist; structure given in first source
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27Cl2N3O7S/c1-39-23-12-10-17(15-24(23)40-2)41(37,38)33-21-11-9-16(29)14-19(21)28(36,18-6-3-4-7-20(18)30)25(33)27(35)32-13-5-8-22(32)26(31)34/h3-4,6-7,9-12,14-15,22,25,36H,5,8,13H2,1-2H3,(H2,31,34)/t22-,25-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBYCSRFKCEUSW-NAYZPBBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C(C(C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCCC5C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2[C@H]([C@](C3=C2C=CC(=C3)Cl)(C4=CC=CC=C4Cl)O)C(=O)N5CCC[C@H]5C(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27Cl2N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150375-75-0 | |
| Record name | SR 49059 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150375-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Relcovaptan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150375750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Relcovaptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13929 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RELCOVAPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1GL8G6G0O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of SR 49059 (Relcovaptan)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SR 49059, also known as Relcovaptan. This compound is a potent, selective, and orally active non-peptide antagonist of the vasopressin V1a receptor.[1][2][3] This document details its binding affinity, in vitro and in vivo pharmacology, and the signaling pathways it modulates, presenting data in a structured format for clarity and ease of comparison.
Core Mechanism of Action
This compound functions as a competitive antagonist at the arginine vasopressin (AVP) V1a receptor.[1] It binds with high affinity to the V1a receptor, preventing the endogenous ligand, AVP, from binding and initiating its downstream signaling cascade.[1][4] Importantly, this compound is devoid of any intrinsic agonistic activity, meaning it does not activate the receptor itself.[1][5] Its action is highly selective for the V1a receptor subtype, with significantly lower affinity for V2, V1b, and oxytocin receptors.[1]
The V1a receptor is a G protein-coupled receptor (GPCR) that, upon activation by AVP, couples to Gq/11 proteins. This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C, respectively, leading to various physiological responses such as vasoconstriction, platelet aggregation, and hepatic glycogenolysis.[6] this compound effectively blocks these AVP-induced effects.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: Binding Affinity (Ki) of this compound at Vasopressin Receptor Subtypes
| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference |
| V1a | Rat | Liver | 1.6 ± 0.2 | [1][7] |
| V1a | Human | Platelets | 1.1 - 6.3 | [1] |
| V1a | Human | Adrenals | 1.1 - 6.3 | [1] |
| V1a | Human | Myometrium | 1.1 - 6.3 | [1] |
| V2 | Bovine | - | >100 | [1] |
| V2 | Human | - | >100 | [1] |
| V1b | Human | - | >100 | [1] |
| Oxytocin | Rat | - | >100 | [1] |
| Oxytocin | Human | - | >100 | [1] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Species/System | Parameter | Value | Reference |
| AVP-induced Platelet Aggregation | Human | IC50 | 3.7 ± 0.4 nM | [1][8] |
| AVP-induced Contraction of Caudal Artery | Rat | pA2 | 9.42 | [1][5] |
Table 3: In Vivo Activity of this compound
| Model | Species | Administration | Dose | Effect | Reference |
| AVP-induced Pressor Response | Pithed Rat | Intravenous | - | Inhibition | [1] |
| AVP-induced Pressor Response | Conscious Normotensive Rat | Intravenous & Oral | 10 mg/kg p.o. | Inhibition with >8h duration | [1] |
| AVP-induced Skin Vasoconstriction | Human | Oral | 30 mg & 300 mg | Dose-dependent inhibition | [9][10] |
| AVP-induced Radial Artery Vasoconstriction | Human | Oral | 300 mg | Complete blockade | [9][10] |
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for vasopressin receptor subtypes.
-
General Protocol:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing the receptor of interest (e.g., rat liver for V1a, human platelets for V1a).
-
Incubation: A specific radioligand for the receptor (e.g., [3H]this compound or an iodinated AVP linear antagonist) is incubated with the prepared membranes.
-
Competition: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter or gamma spectrometer.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is calculated and then converted to a Ki value using the Cheng-Prusoff equation.
-
AVP-Induced Platelet Aggregation Inhibition Assay
-
Objective: To assess the functional antagonist activity of this compound in a biologically relevant human system.
-
General Protocol:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human volunteers, and PRP is prepared by centrifugation.
-
Incubation: Aliquots of PRP are pre-incubated with various concentrations of this compound or vehicle control.
-
Aggregation Induction: Platelet aggregation is induced by the addition of a submaximal concentration of AVP.
-
Measurement: Aggregation is monitored over time using an aggregometer, which measures changes in light transmission through the PRP suspension.
-
Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the maximal aggregation response induced by AVP in the absence of the antagonist. The IC50 value is then determined.[8]
-
In Vivo Inhibition of AVP-Induced Pressor Response
-
Objective: To evaluate the in vivo efficacy and duration of action of this compound.
-
General Protocol:
-
Animal Model: Conscious, normotensive rats are used.
-
Drug Administration: this compound is administered either intravenously or orally (per os).
-
AVP Challenge: At various time points after this compound administration, a bolus of AVP is injected intravenously to induce a pressor (blood pressure increasing) response.
-
Blood Pressure Monitoring: Arterial blood pressure is continuously monitored.
-
Data Analysis: The inhibitory effect of this compound is quantified by measuring the reduction in the AVP-induced pressor response compared to control animals. The duration of action is determined by the time course of this inhibition.[1]
-
Visualizations
Diagram 1: Vasopressin V1a Receptor Signaling Pathway and this compound Antagonism
Caption: this compound competitively blocks AVP binding to the V1a receptor.
Diagram 2: Experimental Workflow for Characterizing this compound
Caption: Workflow for this compound from in vitro studies to clinical trials.
References
- 1. JCI - Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Relcovaptan - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, and pharmacokinetics of this compound, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Effects of this compound, a new orally active and specific vasopressin V1 receptor antagonist, on vasopressin-induced vasoconstriction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SR 49059 (Relcovaptan)
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 49059, also known as Relcovaptan, is a potent, selective, and orally active non-peptide antagonist of the vasopressin V1a receptor.[1][2] Developed by Sanofi, it has been investigated for its therapeutic potential in a variety of conditions, including dysmenorrhea, preterm labor, and Raynaud's disease.[2][3][4] This technical guide provides a comprehensive overview of the core scientific and clinical data available for this compound, including its chemical properties, mechanism of action, pharmacokinetics, and a summary of key preclinical and clinical findings. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development efforts. Although its development appears to be discontinued, the data gathered on Relcovaptan remains a valuable resource for the study of V1a receptor antagonism.[5]
Chemical Properties and Structure
This compound is a complex heterocyclic molecule with the systematic IUPAC name (2S)-1-[(2R,3S)-5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide.[2][6]
| Property | Value | Reference |
| Molecular Formula | C28H27Cl2N3O7S | [2][6][7] |
| Molar Mass | 620.50 g·mol−1 | [2][7] |
| CAS Number | 150375-75-0 | [2][6] |
| Synonyms | Relcovaptan, SR-49059 | [2][5] |
| Solubility | DMF: 5 mg/ml, DMSO: 5 mg/ml, Ethanol: 5 mg/ml | [8] |
Mechanism of Action
Relcovaptan is a selective antagonist of the arginine-vasopressin (AVP) V1a receptor, a G-protein-coupled receptor (GPCR).[1][3] It exhibits high affinity for both rat and human V1a receptors and is devoid of any intrinsic agonist activity.[1][9] The V1a receptor is primarily found on vascular smooth muscle cells, platelets, hepatocytes, and myometrial cells.[1][10]
Upon binding of AVP, the V1a receptor activates the Gq/11 family of G proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, including vasoconstriction, platelet aggregation, and uterine contractions.
This compound competitively blocks the binding of AVP to the V1a receptor, thereby inhibiting these downstream signaling events.[1][9] Its selectivity is a key feature, with significantly lower affinity for V1b, V2, and oxytocin receptors.[1][9][11]
Signaling Pathway of AVP at the V1a Receptor and Inhibition by this compound
Caption: V1a receptor signaling pathway and its inhibition by this compound.
Quantitative Preclinical Data
Table 1: In Vitro Binding Affinities (Ki)
| Receptor/Tissue | Species | Ki (nM) | Reference |
| V1a Receptor (Liver) | Rat | 1.6 ± 0.2 | [1][9][11] |
| V1a Receptor (Liver) | Human | 2.95 ± 0.64 | [12] |
| V1a Receptor (Platelets) | Human | 1.1 - 6.3 | [1][9][11] |
| V1a Receptor (Adrenals) | Human | 1.1 - 6.3 | [1][9][11] |
| V1a Receptor (Myometrium) | Human | 1.1 - 6.3 | [1][9][11] |
| V2 Receptor | Bovine/Human | >100 | [1][9][11] |
| V1b Receptor | Human | >100 | [1][9][11] |
| Oxytocin Receptor | Rat/Human | >100 | [1][9][11] |
Table 2: In Vitro Functional Activity
| Assay | Species/Tissue | Parameter | Value (nM) | Reference |
| AVP-induced Platelet Aggregation | Human | IC50 | 3.7 ± 0.4 | [1][9][11][13] |
| AVP-induced Caudal Artery Contraction | Rat | pA2 | 9.42 | [1][9][11] |
Table 3: In Vivo Efficacy in Animal Models
| Model | Route | Parameter | ED50 (µg/kg) | Reference |
| AVP-induced T-wave Elevation (Rabbit) | i.v. | Protection | 95 | [14] |
| AVP-induced Heart Rate Decrease (Rabbit) | i.v. | Protection | 30 | [14] |
Pharmacokinetics in Humans
A study in healthy male volunteers with repeated oral administration of this compound (1, 10, 100, 300, or 600 mg once daily for 7 days) revealed the following pharmacokinetic properties:
-
Steady State: Achieved on days 4-5.[13]
-
Accumulation: Moderate accumulation (1.8-2.4 fold).[13]
-
Half-life (t1/2): Approximately 32 hours.[13]
-
Cmax (at steady state): Ranged from 0.8 to 30 ng/ml.[13]
Clinical Studies
This compound has been evaluated in several clinical trials for various indications.
Table 4: Summary of Key Clinical Trial Data
| Indication | Study Design | Dose(s) | Key Findings | Reference |
| Preterm Labor | Double-blind, placebo-controlled | 400 mg single oral dose | Significantly inhibited uterine contractions compared to placebo (p=0.017). | [15] |
| Dysmenorrhea | Dose-related effect observed | 300 mg | Significantly more effective than placebo in reducing menstrual pain. | [4] |
| Essential Hypertension | Double-blind, placebo-controlled | 300 mg | Reduced the pressor response to hypertonic saline infusion but did not significantly lower basal blood pressure. | [10][16] |
| AVP-induced Vasoconstriction | Double-blind, placebo-controlled, crossover | 30 mg and 300 mg oral doses | Dose-dependently inhibited AVP-induced skin vasoconstriction. The 300 mg dose completely blocked AVP-induced radial artery vasoconstriction. | [17][18] |
Experimental Protocols
Radioligand Binding Assay for V1a Receptor Affinity
This protocol is a generalized representation based on the methodologies described in the cited literature.[12]
References
- 1. JCI - Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 2. Relcovaptan - Wikipedia [en.wikipedia.org]
- 3. Non-peptide arginine-vasopressin antagonists: the vaptans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of SR49059, an orally active V1a vasopressin receptor antagonist, in the prevention of dysmenorrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relcovaptan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Relcovaptan | C28H27Cl2N3O7S | CID 60943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Binding of [3H] this compound, a potent nonpeptide vasopressin V1a antagonist, to rat and human liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety, tolerability, and pharmacokinetics of this compound, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound, a non-peptide antagonist of vasopressin V1a receptors, on vasopressin-induced coronary vasoconstriction in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of relcovaptan (this compound), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Effects of this compound, a new orally active and specific vasopressin V1 receptor antagonist, on vasopressin-induced vasoconstriction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SR 49059: A Selective Vasopressin V1a Receptor Antagonist
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
SR 49059, also known as Relcovaptan, is a potent, selective, and orally active non-peptide antagonist of the arginine vasopressin (AVP) V1a receptor.[1][2][3] Its high affinity and selectivity for the V1a subtype over V1b, V2, and oxytocin receptors have established it as a critical pharmacological tool for investigating the physiological and pathological roles of the V1a receptor.[1][4] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, pharmacological profile, and detailed experimental protocols for its characterization.
Core Chemical and Physical Properties
This compound is a complex synthetic molecule designed for high-affinity binding to the V1a receptor. Its chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| Chemical Name | (2S)-1-[[(2R,3S)-5-Chloro-3-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-hydroxy-1H-indol-2-yl]carbonyl]-2-pyrrolidinecarboxamide | [2] |
| Alternative Name | Relcovaptan | [2][5] |
| Molecular Formula | C28H27Cl2N3O7S | [2][6] |
| Molecular Weight | 620.50 g/mol | [2][6] |
| CAS Number | 150375-75-0 | [2] |
| Appearance | Solid | N/A |
| Purity | ≥98% (HPLC) | [2] |
| Solubility | DMSO: 30 mM (18.61 mg/mL) | [2] |
Pharmacology and Mechanism of Action
V1a Receptor Antagonism
This compound functions as a competitive antagonist at the vasopressin V1a receptor.[1][7] It binds with high affinity to the receptor, preventing the endogenous ligand, arginine vasopressin (AVP), from binding and initiating downstream signaling.[1] Unlike peptide antagonists, this compound is a non-peptide molecule, which contributes to its oral bioavailability and favorable pharmacokinetic profile.[1][8] Importantly, it is devoid of any intrinsic agonistic activity.[1][4]
V1a Receptor Signaling Pathway
The V1a receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[9][10][11] Upon activation by AVP, this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9][10] This cascade mediates various physiological responses, including vasoconstriction, platelet aggregation, and hepatic glycogenolysis.[12][13] this compound blocks the initial step of this cascade by preventing AVP from activating the V1a receptor.
Caption: V1a receptor signaling cascade and the inhibitory action of this compound.
Pharmacological Profile: Quantitative Data
The efficacy and selectivity of this compound have been quantified across numerous in vitro and in vivo studies.
Table 1: Receptor Binding Affinity and Selectivity
This compound demonstrates high affinity for rat and human V1a receptors and is markedly selective over other related receptors.
| Receptor Target | Species | Tissue/System | Affinity Constant (Ki) | Reference |
| V1a Receptor | Rat | Liver Membranes | 1.6 ± 0.2 nM | [1][2][4] |
| V1a Receptor | Human | Liver Membranes | 2.95 ± 0.64 nM | [14] |
| V1a Receptor | Human | Platelets, Adrenals, Myometrium | 1.1 - 6.3 nM | [1][2][4] |
| V1b Receptor | Human | Recombinant | >100-fold lower affinity than V1a | [1][4] |
| V2 Receptor | Human, Bovine | Recombinant/Kidney | >100-fold lower affinity than V1a | [1][4] |
| Oxytocin Receptor | Human, Rat | Uterus/Mammary Gland | >100-fold lower affinity than V1a | [1][4] |
Table 2: In Vitro Functional Antagonism
Functional assays confirm the potent antagonist activity of this compound.
| Assay | Species | System/Tissue | Parameter | Value | Reference |
| AVP-Induced Platelet Aggregation | Human | Platelet-Rich Plasma | IC50 | 3.7 ± 0.4 nM | [1][2][4] |
| AVP-Induced Caudal Artery Contraction | Rat | Isolated Caudal Artery | pA2 | 9.42 | [1][4] |
| AVP-Induced Uterine Artery Contraction | Human | Isolated Uterine Arteries | pA2 | 9.84 | [15] |
Table 3: Human Pharmacokinetic Parameters (Oral Administration)
Clinical studies in healthy volunteers have characterized the pharmacokinetic profile of this compound.
| Oral Dose | Parameter | Mean Value | Reference |
| 25 mg | Cmax | 62.0 ng/mL (Period 1); 34.4 ng/mL (Period 2) | [16] |
| 75 mg | Cmax | 163.7 ng/mL (Period 1); 116.7 ng/mL (Period 2) | [16] |
| 200 mg | Cmax | 468.0 ng/mL (Period 1); 418.0 ng/mL (Period 2) | [16] |
| 25 - 200 mg | Tmax | ~1 hour | [16] |
| 1 - 600 mg (repeated dose) | Cmax | 0.8 - 30 ng/mL | [17] |
Period 1 and 2 refer to two different study periods with vasopressin and oxytocin as agonists, respectively.[16]
Key Experimental Protocols and Workflows
Detailed methodologies are essential for reproducing and building upon existing research.
Protocol: Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the V1a receptor using tritiated this compound ([³H]this compound).
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize fresh or frozen tissue (e.g., rat liver, human platelets) in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the pellet in assay buffer.[7]
-
Assay Components:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [³H]this compound (e.g., at a final concentration of 0.5 - 1.0 nM).[14]
-
Competitor: Unlabeled this compound or other test compounds, serially diluted (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Non-specific Binding: Determined in the presence of a high concentration of unlabeled AVP (e.g., 1 µM).[7]
-
-
Incubation: In a 96-well plate, combine membrane protein (20-50 µg), radioligand, and competitor/buffer to a final volume of 200 µL. Incubate for 60 minutes at 25°C.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate (e.g., MultiScreen HTS) using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl).[18]
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]
Protocol: In Vitro AVP-Induced Platelet Aggregation Assay
This functional assay measures the ability of this compound to inhibit AVP-induced platelet aggregation.
Detailed Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Collect whole human blood into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). Centrifuge the blood at low speed (e.g., 150 x g) for 15 minutes at room temperature. Carefully collect the upper layer, which is the PRP.
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C in an aggregometer cuvette with a stir bar.
-
Add this compound (at various concentrations) or vehicle (e.g., DMSO) to the PRP and incubate for 5 minutes.
-
Initiate aggregation by adding a sub-maximal concentration of AVP (e.g., 50 nM).[17]
-
Monitor the change in light transmittance for 5-10 minutes. An increase in light transmittance corresponds to platelet aggregation.
-
-
Data Analysis: Determine the maximal aggregation response for each concentration of this compound. Calculate the percentage inhibition relative to the vehicle control. Plot the percent inhibition against the log concentration of this compound and fit the curve to determine the IC₅₀ value.[1]
Protocol: In Vivo Pressor Response Assay (Conscious Rat Model)
This in vivo assay assesses the ability of this compound to block the increase in blood pressure induced by an exogenous AVP challenge.
Caption: Workflow for an in vivo vasopressin pressor response assay.
Detailed Methodology:
-
Animal Preparation: Use adult male normotensive rats (e.g., Sprague-Dawley). Surgically implant a catheter in the carotid artery or femoral artery for direct blood pressure measurement, or use a telemetry device for continuous monitoring.
-
Dosing:
-
AVP Challenge: Administer a bolus i.v. injection of AVP at a dose known to produce a consistent, submaximal pressor response.
-
Measurement: Continuously record arterial blood pressure before and after the AVP challenge.
-
Data Analysis: Measure the peak increase in mean arterial pressure (MAP) following the AVP challenge. Calculate the percentage inhibition of the pressor response in the this compound-treated groups compared to the vehicle-treated group. A dose-response curve can be generated to calculate the ED₅₀ (the dose required to produce 50% of the maximal inhibition).[7]
Summary and Conclusion
This compound is a highly potent and selective non-peptide V1a receptor antagonist with proven oral activity in both preclinical and clinical settings.[1][17][19] Its well-characterized pharmacological profile makes it an invaluable tool for elucidating the role of vasopressin in cardiovascular regulation, uterine activity, and central nervous system functions.[15][16][20] The data and protocols presented in this guide offer a robust framework for researchers and drug developers working with this compound, facilitating further exploration into the therapeutic potential of selective V1a receptor antagonism.
References
- 1. JCI - Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 2. This compound | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Entactogen - Wikipedia [en.wikipedia.org]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Effects of this compound, a non-peptide antagonist of vasopressin V1a receptors, on vasopressin-induced coronary vasoconstriction in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 10. scbt.com [scbt.com]
- 11. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 12. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Binding of [3H] this compound, a potent nonpeptide vasopressin V1a antagonist, to rat and human liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the vasopressin V1a receptor antagonist, this compound, on the response of human uterine arteries to vasopressin and other vasoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory effects of this compound on oxytocin-and vasopressin-induced uterine contractions in non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Safety, tolerability, and pharmacokinetics of this compound, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Effects of this compound, a new orally active and specific vasopressin V1 receptor antagonist, on vasopressin-induced vasoconstriction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | The Non-Peptide Arginine-Vasopressin v1a Selective Receptor Antagonist, SR49059, Blocks the Rewarding, Prosocial, and Anxiolytic Effects of 3,4-Methylenedioxymethamphetamine and Its Derivatives in Zebra Fish [frontiersin.org]
SR 49059: A Technical Guide to a Potent and Selective Vasopressin V1a Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 49059, also known as relcovaptan, is a potent, orally active, and selective non-peptide antagonist of the vasopressin V1a receptor. This document provides a comprehensive technical overview of the discovery, development, and mechanism of action of this compound. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the V1a receptor signaling pathway and relevant experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and development, with a particular interest in the vasopressin system.
Introduction
Arginine vasopressin (AVP) is a neurohormone with diverse physiological functions, including regulation of blood pressure, platelet aggregation, and uterine contraction, primarily mediated through the V1a receptor.[1] The development of selective V1a receptor antagonists has been a significant area of research for their potential therapeutic applications in cardiovascular diseases, dysmenorrhea, and other conditions. This compound emerged from these efforts as a highly potent and selective non-peptide antagonist, demonstrating a strong affinity for both rat and human V1a receptors.[1][2] Its oral bioavailability represented a significant advancement over earlier peptide-based antagonists.[1]
Discovery and Development
This compound was developed by Sanofi Recherche through the chemical optimization of a lead molecule identified via random screening.[3] The research aimed to create a non-peptide antagonist with high affinity, selectivity, and oral activity.
Preclinical Development
Preclinical evaluation of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological profile. In vitro studies demonstrated its high binding affinity for the V1a receptor in various tissues and its potent inhibition of AVP-induced functional responses.[1][2] In vivo studies in animal models, such as rats and rabbits, confirmed its ability to antagonize the pressor and vasoconstrictive effects of AVP after both intravenous and oral administration, highlighting its long duration of action.[1][4][5]
Clinical Development
Phase I clinical trials were conducted in healthy human volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.[6][7] These studies confirmed its dose-dependent antagonist effects on AVP-induced platelet aggregation and vasoconstriction.[7][8] The compound was well-tolerated at the tested doses.[6]
Mechanism of Action
This compound acts as a competitive antagonist at the vasopressin V1a receptor.[1] The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by AVP, couples to Gq/11 proteins.[9] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to various physiological responses such as smooth muscle contraction.[9][10] this compound competitively blocks the binding of AVP to the V1a receptor, thereby inhibiting this signaling pathway and the subsequent physiological effects.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.
Table 1: In Vitro Binding Affinities (Ki) of this compound
| Tissue/Cell Line | Species | Ki (nM) | Reference |
| Liver | Rat | 1.6 ± 0.2 | [1][11] |
| Platelets | Human | 1.1 - 6.3 | [1][11] |
| Adrenals | Human | 1.1 - 6.3 | [1][11] |
| Myometrium | Human | 1.1 - 6.3 | [1][11] |
| Kidney | Rat | 1.48 ± 0.16 | [12] |
Table 2: In Vitro Functional Antagonism of this compound
| Assay | Species/Tissue | Parameter | Value | Reference |
| AVP-induced Platelet Aggregation | Human | IC50 (nM) | 3.7 ± 0.4 | [1][11] |
| AVP-induced Caudal Artery Contraction | Rat | pA2 | 9.42 | [1][3] |
Table 3: Human Pharmacokinetic Parameters of this compound
| Dose | Cmax (ng/mL) | t1/2 (hours) | AUC | Reference |
| 1 - 600 mg (repeated oral) | 0.8 - 30 | ~32 | Not Specified | [6] |
Experimental Protocols
V1a Receptor Binding Assay
This protocol describes a method for determining the binding affinity of this compound to the V1a receptor in rat liver membranes.
-
Membrane Preparation:
-
Homogenize fresh rat liver tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 1 mg/mL.
-
-
Binding Reaction:
-
In a final volume of 250 µL, incubate the membrane preparation with a radiolabeled V1a receptor ligand (e.g., [3H]this compound or a suitable iodinated peptide antagonist).
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of an unlabeled V1a agonist or antagonist.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Analyze the competition binding data using non-linear regression to calculate the Ki value of this compound.
-
AVP-Induced Platelet Aggregation Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on AVP-induced human platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed to obtain PRP.
-
-
Aggregation Measurement:
-
Use an aggregometer to monitor changes in light transmission through the PRP, which corresponds to platelet aggregation.
-
Pre-incubate the PRP with various concentrations of this compound or vehicle control for a specified time.
-
Initiate platelet aggregation by adding a submaximal concentration of Arginine Vasopressin (AVP).
-
-
Data Analysis:
-
Measure the maximum aggregation response for each concentration of this compound.
-
Calculate the percentage inhibition of AVP-induced aggregation at each this compound concentration.
-
Determine the IC50 value of this compound by fitting the data to a dose-response curve.
-
In Vivo Pressor Response Assay in Rats
This protocol describes a method to evaluate the in vivo efficacy of this compound in antagonizing the pressor effects of AVP in rats.
-
Animal Preparation:
-
Use adult male rats (e.g., Sprague-Dawley).
-
Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.
-
-
Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Administer this compound or vehicle control either intravenously or orally at various doses.
-
After a specified pre-treatment time, administer a bolus intravenous injection of AVP to induce a pressor response.
-
Continuously monitor and record the mean arterial blood pressure.
-
-
Data Analysis:
-
Measure the peak increase in mean arterial blood pressure following AVP administration in both control and this compound-treated animals.
-
Calculate the percentage inhibition of the AVP-induced pressor response for each dose of this compound.
-
Determine the dose-response relationship for the antagonist effect of this compound.
-
Visualizations
Signaling Pathway
Caption: V1a Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflows
Caption: Workflow for V1a Receptor Binding Assay.
Caption: Workflow for Platelet Aggregation Inhibition Assay.
Conclusion
This compound is a well-characterized, potent, and selective non-peptide antagonist of the vasopressin V1a receptor with demonstrated oral activity. Its discovery and development have provided a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the vasopressin V1a receptor. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working in this area. Further investigation into the therapeutic potential of this compound and similar V1a antagonists is warranted in various clinical settings.
References
- 1. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. JCI - Citations to Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 5. Effects of this compound, a non-peptide antagonist of vasopressin V1a receptors, on vasopressin-induced coronary vasoconstriction in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, and pharmacokinetics of this compound, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a new orally active and specific vasopressin V1 receptor antagonist, on vasopressin-induced vasoconstriction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 11. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autoradiographic localization of vasopressin V1a receptors in the rat kidney using [3H]-SR 49059 - PubMed [pubmed.ncbi.nlm.nih.gov]
Relcovaptan: A Technical Guide for Vasopressin V1a Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relcovaptan (also known as SR-49059) is a potent and selective, non-peptide antagonist of the vasopressin V1a receptor.[1] Arginine vasopressin (AVP) plays a crucial role in regulating various physiological processes, including blood pressure, social behavior, and uterine contractility, primarily through its interaction with V1a, V1b, and V2 receptors.[2] The selectivity of Relcovaptan for the V1a receptor subtype makes it an invaluable tool for elucidating the specific roles of this receptor in health and disease. This technical guide provides an in-depth overview of Relcovaptan, including its mechanism of action, quantitative data, detailed experimental protocols for its use in research, and visualizations of relevant pathways and workflows.
Core Mechanism of Action
Relcovaptan exerts its effects by competitively binding to the vasopressin V1a receptor, a G-protein coupled receptor (GPCR), thereby preventing the binding of the endogenous ligand, arginine vasopressin. This blockade inhibits the downstream signaling cascade initiated by V1a receptor activation.
The V1a receptor is coupled to the Gq/11 family of G-proteins. Upon AVP binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium and activation of PKC mediate the physiological effects associated with the V1a receptor, such as smooth muscle contraction. Relcovaptan, by blocking the initial binding of AVP, prevents this entire signaling cascade.
Quantitative Data
The following tables summarize the available quantitative data for Relcovaptan, providing key parameters for its use in experimental settings.
Table 1: In Vitro Binding Affinity and Potency of Relcovaptan
| Parameter | Value | Species | Receptor | Assay Type | Reference |
| Ki | 0.19 nM | Human | V1a | Radioligand Binding | AAT Bioquest |
| Ki | 0.52 nM | Rat | V1a | Radioligand Binding | AAT Bioquest |
| Ki | 0.7 nM | Human | V1a | Radioligand Binding | AAT Bioquest |
| Ki | 0.85 nM | Rat | V1a | Radioligand Binding | AAT Bioquest |
| Ki | 1.48 nM | Human | V1a | Radioligand Binding | AAT Bioquest |
| IC50 | 3.7 nM | Human | V1a | AVP-induced platelet aggregation | [3] |
Table 2: Pharmacokinetic Parameters of Relcovaptan in Healthy Male Volunteers (Repeated Oral Administration for 7 days)
| Dose | Cmax (ng/mL) | Tmax (hr) | Half-life (t1/2) (hr) | AUC | Bioavailability |
| 1 mg | Not specified | Not specified | Not specified | Not specified | Not specified |
| 10 mg | Dose-proportional increase observed | Not specified | Not specified | Dose-proportional increase observed | Orally active |
| 100 mg | Dose-proportional increase observed | Not specified | Not specified | Dose-proportional increase observed | Orally active |
| 300 mg | Dose-proportional increase observed | Not specified | Not specified | Dose-proportional increase observed | Orally active |
| 600 mg | Dose-proportional increase observed | Not specified | Not specified | Dose-proportional increase observed | Orally active |
| Data from a study in healthy male volunteers who received oral doses of 1, 10, 100, 300, or 600 mg of SR 49059 once daily for 7 days. A steady-state level of inhibition was observed from Day 4.[3] |
Experimental Protocols
Detailed methodologies for key experiments involving the characterization of Relcovaptan as a V1a receptor antagonist are provided below.
Radioligand Binding Assay for V1a Receptor
Objective: To determine the binding affinity (Ki) of Relcovaptan for the V1a receptor.
Materials:
-
Cell membranes expressing the human V1a receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP)
-
Unlabeled Relcovaptan (SR-49059)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid and counter
-
Filtration manifold
Procedure:
-
Membrane Preparation: Prepare a homogenous suspension of cell membranes expressing the V1a receptor in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of Relcovaptan:
-
A fixed concentration of [3H]-AVP (typically at or below its Kd value).
-
Increasing concentrations of unlabeled Relcovaptan (e.g., 10-11 M to 10-5 M).
-
A fixed amount of V1a receptor-containing cell membranes.
-
For total binding, omit unlabeled Relcovaptan.
-
For non-specific binding, add a high concentration of unlabeled AVP (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum filtration manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of Relcovaptan.
-
Determine the IC50 value (the concentration of Relcovaptan that inhibits 50% of the specific binding of [3H]-AVP) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
Objective: To determine the functional antagonist activity of Relcovaptan by measuring its ability to inhibit AVP-induced intracellular calcium release.
Materials:
-
Cells stably expressing the human V1a receptor (e.g., CHO-K1 or HEK293)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Arginine Vasopressin (AVP)
-
Relcovaptan (SR-49059)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the V1a-expressing cells into the microplates and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer, potentially including probenecid.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Preparation: Prepare serial dilutions of Relcovaptan in assay buffer. Prepare a stock solution of AVP at a concentration that will elicit a submaximal response (e.g., EC80).
-
Antagonist Incubation: Add the different concentrations of Relcovaptan to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the AVP solution into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 90-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the peak response against the log concentration of Relcovaptan.
-
Determine the IC50 value, which is the concentration of Relcovaptan that inhibits 50% of the AVP-induced calcium response.
-
Visualizations
Vasopressin V1a Receptor Signaling Pathway
Caption: Vasopressin V1a receptor signaling pathway and the inhibitory action of Relcovaptan.
Experimental Workflow for V1a Antagonist Characterization
Caption: A typical experimental workflow for the characterization of a V1a receptor antagonist like Relcovaptan.
Logical Relationship of Relcovaptan
Caption: Logical classification of Relcovaptan within the broader context of vasopressin receptor antagonists.
References
- 1. Pharmacokinetics, pharmacodynamics and safety of tolvaptan, a novel, oral, selective nonpeptide AVP V2-receptor antagonist: results of single- and multiple-dose studies in healthy Japanese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-peptide arginine-vasopressin antagonists: the vaptans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, and pharmacokinetics of this compound, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 49059: A Technical Guide to its Vasopressin Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective vasopressin V1a receptor antagonist, SR 49059. The document summarizes its binding affinity for the V1a, V1b, and V2 receptor subtypes, details the experimental protocols used to determine these affinities, and visualizes the associated signaling pathways.
Quantitative Binding Affinity Data
This compound demonstrates a high and selective affinity for the vasopressin V1a receptor. The following table summarizes the quantitative data on the binding affinity of this compound for human vasopressin receptor subtypes.
| Receptor Subtype | Ligand | Parameter | Value (nM) | Species/Tissue | Reference |
| V1a | This compound | Ki | 1.1 - 6.3 | Human platelets, adrenals, myometrium | [1][2] |
| This compound | Ki | 1.6 ± 0.2 | Rat liver | [1][2] | |
| This compound | IC50 | 3.7 ± 0.4 | Human platelet aggregation | [1][2] | |
| V1b | This compound | Ki | >100 | Human | [1][2] |
| V2 | This compound | Ki | >100 | Human, Bovine | [1][2] |
*Affinity for V1b and V2 receptors is reported to be at least two orders of magnitude lower than for the V1a receptor.[1][2] Precise Ki values are not consistently reported in the literature, indicating significantly weaker binding.
Experimental Protocols
The binding affinity of this compound for vasopressin receptors is primarily determined using radioligand binding assays. Below is a detailed methodology for a typical competitive binding assay.
Radioligand Binding Assay for Vasopressin Receptors
Objective: To determine the inhibition constant (Ki) of a test compound (this compound) for vasopressin V1a, V1b, or V2 receptors.
Materials:
-
Receptor Source: Cell membrane preparations from cell lines stably expressing the human V1a, V1b, or V2 receptor (e.g., CHO, HEK293 cells), or tissue homogenates known to express the target receptor (e.g., rat liver for V1a).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Arginine Vasopressin ([3H]-AVP)).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled arginine vasopressin (AVP) or another suitable ligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a vacuum filtration manifold.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Dounce homogenizer or similar method.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, set up the assay in triplicate for each concentration of the test compound.
-
To each well, add a fixed amount of the membrane preparation (e.g., 20-50 µg of protein).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add a fixed concentration of the radioligand (typically at or near its Kd value).
-
For the determination of total binding, add only the radioligand and membrane preparation.
-
For the determination of non-specific binding, add the radioligand, membrane preparation, and a saturating concentration of the unlabeled reference compound (e.g., 1 µM AVP).
-
Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with an appropriate scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of the competitor).
-
Plot the specific binding as a function of the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the V1a, V1b, and V2 vasopressin receptors, as well as a typical experimental workflow for a radioligand binding assay.
References
SR 49059: An In-Depth Technical Guide to its In Vitro Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding characteristics of SR 49059 (also known as Relcovaptan), a potent and selective non-peptide antagonist of the vasopressin V1a receptor. This document summarizes key binding affinity data, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Quantitative Data
The binding affinity of this compound for vasopressin and oxytocin receptors has been extensively characterized across various species and tissues. The following tables summarize the key quantitative data from in vitro studies, demonstrating its high affinity and selectivity for the V1a receptor.
Table 1: this compound Binding Affinity (Ki) for Vasopressin V1a Receptors
| Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| Rat | Liver | [3H]AVP | 1.6 ± 0.2 | [1][2][3] |
| Human | Liver | [3H]AVP | Not specified | [1] |
| Human | Platelets | [3H]AVP | 1.1 - 6.3 | [1][2] |
| Human | Adrenals | [3H]AVP | 1.1 - 6.3 | [1][2] |
| Human | Myometrium | [3H]AVP | 1.1 - 6.3 | [1][2] |
| Human | Vascular Smooth Muscle Cells | [125I]-linear AVP antagonist | 1.4 ± 0.3 | [4][5][6] |
Table 2: this compound Dissociation Constant (Kd) for V1a Receptors
| Species | Tissue | Radioligand | Kd (nM) | Reference |
| Rat | Liver Membranes | [3H]this compound | 0.63 ± 0.13 | [7] |
| Human | Liver Membranes | [3H]this compound | 2.95 ± 0.64 | [7] |
Table 3: this compound Functional Antagonism (IC50 and pA2)
| Assay | Species | Tissue/Cell Line | Agonist | IC50 (nM) / pA2 | Reference |
| Platelet Aggregation | Human | Platelets | AVP | 3.7 ± 0.4 | [1][8] |
| Ca2+ Increase | Human | Vascular Smooth Muscle Cells | AVP | 0.41 ± 0.06 | [4][5] |
| Mitogenic Effects | Human | Vascular Smooth Muscle Cells | AVP (100 nM) | 0.83 ± 0.04 | [4][5] |
| Caudal Artery Contraction | Rat | Caudal Artery | AVP | 9.42 (pA2) | [1][8] |
| Uterine Artery Contraction | Human | Uterine Arteries | AVP | 9.84 (pA2) | [9] |
Table 4: this compound Binding Affinity for Other Receptors
| Receptor Subtype | Species | Ki (nM) | Selectivity (fold vs. V1a) | Reference |
| Vasopressin V2 | Bovine, Human | >100 | >100 | [1] |
| Vasopressin V1b | Human | >100 | >100 | [1] |
| Oxytocin | Rat, Human | >100 | >100 | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's in vitro binding affinity.
Radioligand Binding Assays
Radioligand binding studies were crucial in determining the affinity (Ki) and dissociation constant (Kd) of this compound for the V1a receptor.
1. Membrane Preparation:
-
Tissues such as rat or human liver were homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate was centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant was then centrifuged at a high speed to pellet the membrane fraction.
-
The final membrane pellet was resuspended in a suitable assay buffer.
2. Binding Reaction:
-
Membrane preparations were incubated with a specific radioligand, such as [3H]this compound or [3H]AVP.
-
The incubation was carried out in the presence of various concentrations of unlabeled this compound to determine its competitive binding affinity.
-
The reaction was typically performed at a specific temperature (e.g., 25°C or 37°C) for a defined period to reach equilibrium.
3. Separation of Bound and Free Radioligand:
-
The binding reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
The filters were washed with ice-cold buffer to remove unbound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity trapped on the filters, representing the bound radioligand, was quantified using a liquid scintillation counter.
5. Data Analysis:
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand.
-
Specific binding was calculated by subtracting non-specific binding from total binding.
-
Ki and Kd values were determined by non-linear regression analysis of the competition or saturation binding data, respectively.
Functional Assays
Functional assays were employed to assess the antagonist activity of this compound by measuring its ability to inhibit the physiological response induced by vasopressin.
1. Platelet Aggregation Assay:
-
Platelet-rich plasma was prepared from human blood samples.
-
Platelet aggregation was induced by the addition of arginine vasopressin (AVP).
-
The ability of this compound to inhibit AVP-induced platelet aggregation was measured using an aggregometer.
-
IC50 values were calculated from the concentration-response curves.
2. Calcium Mobilization Assay:
-
Cultured cells, such as human vascular smooth muscle cells, were loaded with a calcium-sensitive fluorescent dye.
-
The cells were then stimulated with AVP in the presence or absence of this compound.
-
Changes in intracellular calcium concentration were monitored using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
IC50 values were determined from the inhibition of the AVP-induced calcium response.
3. Schild Analysis:
-
This method was used to determine the pA2 value, a measure of the potency of a competitive antagonist.[10]
-
Concentration-response curves for an agonist (e.g., AVP) were generated in the absence and presence of multiple fixed concentrations of the antagonist (this compound).
-
The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) was calculated for each antagonist concentration.
-
A Schild plot was constructed by plotting the logarithm of (dose ratio - 1) against the logarithm of the antagonist concentration.
-
For a competitive antagonist, the slope of the Schild plot should be close to 1, and the x-intercept provides the pA2 value.[10]
Visualizations
Signaling Pathway
Caption: V1a receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: General workflow for a radioligand binding assay.
Logical Relationship
Caption: Logical workflow for determining pA2 using Schild analysis.
References
- 1. JCI - Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 2. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Effect of SR-49059, a vasopressin V1a antagonist, on human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Binding of [3H] this compound, a potent nonpeptide vasopressin V1a antagonist, to rat and human liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Effects of the vasopressin V1a receptor antagonist, this compound, on the response of human uterine arteries to vasopressin and other vasoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
SR 49059 (Relcovaptan): A Technical Guide to Oral Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 49059, also known as Relcovaptan, is a potent and selective non-peptide antagonist of the vasopressin V1a receptor.[1] It exhibits high affinity for both rat and human V1a receptors and has been investigated for its therapeutic potential in various conditions.[1] This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetics of this compound, compiled from available preclinical and clinical data. The information is intended to support researchers, scientists, and drug development professionals in their understanding of this compound.
Pharmacokinetic Profile
This compound has been demonstrated to be orally active in both preclinical and clinical settings.[1][2] Pharmacokinetic studies in healthy human volunteers have provided key insights into its absorption, distribution, and elimination characteristics following oral administration.
Data Presentation: Pharmacokinetics of this compound in Healthy Male Volunteers
The following table summarizes the pharmacokinetic parameters of this compound after single and repeated oral administration in healthy male subjects.
| Dose (mg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Accumulation Fold (Day 7 vs. Day 1) |
| 1 | 0.8 | ~1 | 32 | 1.8 - 2.4 |
| 10 | 3.1 | ~1 | 32 | 1.8 - 2.4 |
| 100 | 11.2 | ~1 | 32 | 1.8 - 2.4 |
| 300 | 20.1 | ~1 | 32 | 1.8 - 2.4 |
| 600 | 30.0 | ~1 | 32 | 1.8 - 2.4 |
Data compiled from a study in healthy male volunteers receiving oral doses for 7 days. Cmax and Tmax are approximate values observed after the first dose. The half-life and accumulation were determined at steady state.[3]
Steady state plasma levels of this compound were achieved by days 4-5 of repeated oral administration. The compound shows a moderate accumulation of 1.8 to 2.4-fold.[3] The long half-life of approximately 32 hours supports a once-daily dosing regimen.[3]
While preclinical studies in rats suggest good oral bioavailability, with effective oral doses being about 10 times higher than intravenous doses, a precise value for the absolute oral bioavailability in humans has not been reported in the reviewed literature.[2]
Experimental Protocols
Human Pharmacokinetic Study
A study was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.[3]
Study Design:
-
A double-blind, placebo-controlled, ascending repeated-dose study.[3]
-
Fifty healthy non-smoking male subjects were divided into five groups of ten (eight receiving this compound and two receiving placebo in each group).[3]
-
Oral doses of 1, 10, 100, 300, or 600 mg of this compound were administered once daily for 7 days.[3]
Pharmacokinetic Sampling:
-
Blood samples were collected at various time points after drug administration to determine the plasma concentrations of this compound.
Analytical Method:
-
While the specific analytical method for plasma concentration determination was not detailed in the available literature, such studies typically employ validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) methods.
Preclinical In Vivo Studies
In vivo studies in rats were conducted to assess the V1a antagonist activity of this compound.[2]
Vehicle for Administration:
-
For intravenous injections, this compound was solubilized in an aqueous 10% DMSO solution.[2]
-
For oral administration (per os), this compound was suspended in 5% gum arabic.[2]
Visualizations
Vasopressin V1a Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of vasopressin (AVP) to its V1a receptor, leading to various physiological responses. This compound acts by competitively blocking this initial binding step.
References
SR 49059: A Preclinical In-depth Analysis of a Potent and Selective Vasopressin V1a Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical research findings for SR 49059, a potent, selective, and orally active nonpeptide antagonist of the arginine-vasopressin (AVP) V1a receptor. The data presented herein summarizes its biochemical and pharmacological properties, and its potential therapeutic applications based on various in vitro and in vivo studies.
Core Quantitative Data Summary
The following tables provide a structured summary of the key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Receptor Binding Affinity (Ki, nM)
| Receptor Subtype | Species | Tissue/Cell Line | Ki (nM) | Reference |
| V1a | Rat | Liver Membranes | 1.6 ± 0.2 | [1] |
| V1a | Human | Platelets | 1.1 - 6.3 | [1] |
| V1a | Human | Adrenals | 1.1 - 6.3 | [1] |
| V1a | Human | Myometrium | 1.1 - 6.3 | [1] |
| V2 | Bovine | - | >100 | [2][3] |
| V2 | Human | - | >100 | [2][3] |
| V1b | Human | - | >100 | [2][3] |
| Oxytocin | Rat | - | >100 | [2][3] |
| Oxytocin | Human | - | >100 | [2][3] |
Table 2: In Vitro Functional Antagonist Activity
| Assay | Species | Tissue | Parameter | Value | Reference |
| AVP-induced Contraction | Rat | Caudal Artery | pA2 | 9.42 | [2][3] |
| AVP-induced Platelet Aggregation | Human | Platelets | IC50 (nM) | 3.7 ± 0.4 | [2][3] |
Table 3: In Vivo Efficacy in a Pithed Rat Model
| Administration Route | Dose | Effect | Duration of Action | Reference |
| Intravenous | - | Inhibition of pressor response to exogenous AVP | - | [2][3] |
| Per Os (Oral) | 10 mg/kg | Inhibition of pressor response to exogenous AVP | > 8 hours | [2][3] |
Key Preclinical Research Findings
This compound has demonstrated significant therapeutic potential in a range of preclinical models, primarily centered around its ability to selectively block the V1a receptor.
Neuroprotection in Brain Injury Models
Preclinical studies have consistently shown the neuroprotective effects of this compound in various models of acute brain injury. Treatment with this compound has been found to reduce brain edema and infarct volume following ischemic stroke.[4] In models of intracerebral hemorrhage (ICH) and traumatic brain injury (TBI), administration of this V1a receptor blocker also resulted in a reduction of brain edema.[4] A key mechanism underlying these protective effects appears to be the upregulation of aquaporin-4 (AQP-4) in the brain, which plays a crucial role in water homeostasis.[4]
Modulation of Psychoactive Substance Effects
Research in zebrafish models has revealed that this compound can block the rewarding, prosocial, and anxiolytic effects of 3,4-methylenedioxymethamphetamine (MDMA) and its derivatives.[5] This suggests an involvement of the vasopressin system in the behavioral effects of these substances.[5] The administration of MDMA was shown to increase the brain release of isotocin (the fish analogue of oxytocin), an effect that was attenuated by co-administration with this compound.[5]
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of this compound for various vasopressin and oxytocin receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes were prepared from rat liver and human platelets, adrenals, and myometrium.
-
Radioligand Binding: Assays were performed using a radiolabeled ligand specific for each receptor subtype.
-
Incubation: Membranes were incubated with the radioligand in the presence of increasing concentrations of this compound.
-
Separation and Counting: Bound and free radioligand were separated by filtration, and the radioactivity of the filters was measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) was calculated from the concentration-response curves.
AVP-Induced Rat Caudal Artery Contraction Assay
Objective: To assess the functional antagonist activity of this compound on V1a receptors in vascular smooth muscle.
Methodology:
-
Tissue Preparation: Rings of rat caudal artery were mounted in organ baths containing a physiological salt solution.
-
Contraction Induction: Cumulative concentration-response curves to arginine-vasopressin (AVP) were obtained.
-
Antagonist Incubation: The artery rings were incubated with various concentrations of this compound for a predetermined period.
-
Repeat AVP Curve: A second cumulative concentration-response curve to AVP was generated in the presence of this compound.
-
Data Analysis: The pA2 value, a measure of antagonist potency, was determined from the rightward shift of the AVP concentration-response curve.
In Vivo Inhibition of AVP-Induced Pressor Response in Pithed Rats
Objective: To evaluate the in vivo efficacy and duration of action of this compound.
Methodology:
-
Animal Preparation: Rats were pithed to eliminate central nervous system influences on blood pressure.
-
Drug Administration: this compound was administered either intravenously or orally at various doses.
-
AVP Challenge: At different time points after this compound administration, a bolus injection of AVP was given to induce a pressor response.
-
Blood Pressure Monitoring: Arterial blood pressure was continuously monitored.
-
Data Analysis: The inhibitory effect of this compound on the AVP-induced pressor response was quantified and the duration of action was determined.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a V1a receptor antagonist.
Caption: General workflow for the preclinical evaluation of this compound.
References
- 1. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances and future directions in preclinical research of arginine-vasopressin (AVP) receptor blocker conivaptan in the context of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Non-Peptide Arginine-Vasopressin v1a Selective Receptor Antagonist, SR49059, Blocks the Rewarding, Prosocial, and Anxiolytic Effects of 3,4-Methylenedioxymethamphetamine and Its Derivatives in Zebra Fish - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SR 49059 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of SR 49059, a potent and selective non-peptide antagonist of the vasopressin V1a receptor. Detailed protocols for key in vivo experiments are provided, along with a summary of quantitative data from various studies and visualizations of the relevant signaling pathway and experimental workflows.
Introduction
This compound, also known as relcovaptan, is a highly selective and orally active antagonist of the arginine vasopressin (AVP) V1a receptor.[1][2] It displays high affinity for both rat and human V1a receptors and is devoid of any intrinsic agonistic activity.[1] Its selectivity for the V1a receptor over V1b, V2, and oxytocin receptors is significant, making it a valuable tool for investigating the physiological and pathological roles of the V1a receptor in vivo. In vivo studies have demonstrated its efficacy in inhibiting AVP-induced effects such as hypertension, uterine contractions, and platelet aggregation.[3][4] Notably, this compound does not readily cross the blood-brain barrier, limiting its central nervous system effects when administered peripherally.
Data Presentation
Binding Affinity and In Vitro Potency
| Receptor/Assay | Species | Tissue/Cell Type | Parameter | Value |
| V1a Receptor | Rat | Liver | Ki | 1.6 ± 0.2 nM |
| V1a Receptor | Human | Platelets, Adrenals, Myometrium | Ki | 1.1 - 6.3 nM |
| AVP-induced Platelet Aggregation | Human | Platelets | IC50 | 3.7 ± 0.4 nM |
| AVP-induced Caudal Artery Contraction | Rat | Caudal Artery | pA2 | 9.42 |
Table 1: Summary of in vitro binding affinity and potency of this compound.[1][3]
In Vivo Efficacy in Animal Models
| Animal Model | Application | Route of Administration | Dosage | Observed Effect | Duration of Action |
| Pithed Rat | Inhibition of AVP-induced pressor response | Intravenous | - | Dose-dependent inhibition | - |
| Conscious Normotensive Rat | Inhibition of AVP-induced pressor response | Intravenous & Oral | 10 mg/kg (p.o.) | Significant inhibition | > 8 hours |
| Conscious Rabbit | Inhibition of AVP-induced coronary vasoconstriction | Intravenous | 0.125 - 0.5 mg/kg | Potent protection | - |
| Conscious Rabbit | Inhibition of AVP-induced coronary vasoconstriction | Oral | 2.5 - 10 mg/kg | Rapidly absorbed, protective effect | > 6 hours (at 10 mg/kg) |
Table 2: Summary of in vivo efficacy of this compound in various animal models.[1][3][5]
In Vivo Efficacy in Human Studies
| Study Population | Application | Route of Administration | Dosage | Observed Effect |
| Healthy Women | Inhibition of vasopressin-induced uterine contractions | Oral | 300 mg | 42-66% reduction in uterine activity |
| Healthy Women | Inhibition of vasopressin-induced uterine contractions | Oral | 25, 75, 200 mg | Dose-related reduction in uterine contractions |
| Hypertensive Patients | Inhibition of AVP-induced platelet aggregation | Oral | 300 mg | Significant reduction in platelet aggregation |
| Healthy Men | Inhibition of AVP-induced vasoconstriction | Oral | 30, 300 mg | Dose-dependent inhibition of skin blood flow changes |
| Healthy Men | Inhibition of AVP-induced vasoconstriction | Oral | 300 mg | Complete blockade of radial artery vasoconstriction |
Table 3: Summary of in vivo efficacy of this compound in human clinical studies.[4][6][7][8]
Signaling Pathway
The vasopressin V1a receptor is a G-protein coupled receptor (GPCR). Upon binding of arginine vasopressin (AVP), the receptor activates the Gq/11 family of G-proteins, initiating a downstream signaling cascade that leads to physiological responses such as vasoconstriction, platelet aggregation, and uterine muscle contraction. This compound acts as a competitive antagonist at this receptor, preventing AVP from binding and initiating this cascade.
Caption: Vasopressin V1a receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Protocol 1: Inhibition of AVP-Induced Pressor Response in Conscious Rats
Objective: To evaluate the in vivo efficacy and duration of action of this compound in antagonizing the hypertensive effect of arginine vasopressin.
Materials:
-
Male normotensive rats (e.g., Wistar or Sprague-Dawley), 250-300g
-
This compound
-
Arginine Vasopressin (AVP)
-
Vehicle for this compound (e.g., 5% gum arabic for oral administration, 10% DMSO in saline for intravenous)
-
Saline (0.9% NaCl)
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or indwelling arterial catheter connected to a pressure transducer)
-
Oral gavage needles
-
Intravenous catheters (if applicable)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment. Handle the animals daily to minimize stress-induced blood pressure fluctuations.
-
Baseline Blood Pressure Measurement: On the day of the experiment, measure the baseline systolic blood pressure and heart rate of the conscious rats.
-
This compound Administration:
-
Oral Administration: Administer this compound (e.g., 10 mg/kg) or vehicle by oral gavage.
-
Intravenous Administration: Administer this compound or vehicle via a previously implanted intravenous catheter.
-
-
AVP Challenge: At a predetermined time point after this compound administration (e.g., 1, 2, 4, 8 hours), administer a submaximal pressor dose of AVP (e.g., 0.1 µg/kg, i.v.).
-
Blood Pressure Monitoring: Continuously monitor blood pressure and heart rate for at least 30 minutes following the AVP challenge. Record the peak increase in blood pressure.
-
Data Analysis: Calculate the percentage inhibition of the AVP-induced pressor response at each time point for the this compound-treated group compared to the vehicle-treated group.
Caption: Experimental workflow for assessing the inhibition of AVP-induced hypertension by this compound.
Protocol 2: Inhibition of Vasopressin-Induced Uterine Contractions in Non-Pregnant Women
Objective: To assess the efficacy of orally administered this compound in inhibiting vasopressin-induced uterine activity in healthy, non-pregnant women.
Materials:
-
Healthy female volunteers (non-pregnant, with regular menstrual cycles)
-
This compound (e.g., 25, 75, 200, or 300 mg tablets)
-
Placebo tablets
-
Lysine vasopressin (LVP) or Arginine vasopressin (AVP) for intravenous injection
-
Intrauterine pressure recording system (e.g., a fluid-filled catheter connected to a pressure transducer)
-
Intravenous infusion equipment
Procedure:
-
Participant Screening and Consent: Recruit healthy female volunteers and obtain informed consent. Ensure participants are in the early follicular phase (days 1-3) of their menstrual cycle.
-
Baseline Uterine Activity: Insert the intrauterine pressure catheter and record baseline spontaneous uterine activity.
-
Pre-treatment Vasopressin Challenge: Administer an intravenous bolus of vasopressin (e.g., 10 pmol/kg) and record the induced uterine contractions for a defined period (e.g., 10 minutes).
-
Drug Administration: In a double-blind, placebo-controlled, crossover design, administer a single oral dose of this compound or placebo.
-
Post-treatment Vasopressin Challenges: At set time intervals after drug administration (e.g., 1, 2, and 3 hours), repeat the intravenous vasopressin challenge.
-
Uterine Pressure Recording: Continuously record intrauterine pressure throughout the experiment.
-
Data Analysis: Quantify the uterine activity by calculating the area under the curve (AUC) of the pressure recording for a set period following each vasopressin injection. Compare the AUC values after this compound administration to those after placebo administration to determine the percentage of inhibition.
Safety and Tolerability
In clinical trials with healthy volunteers, this compound has been shown to have good safety and tolerability at oral doses up to 600 mg daily for 7 days.[9] No significant effects on blood pressure, heart rate, ECG, or diuresis were observed.[9]
Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific experimental conditions. All animal and human studies must be conducted in accordance with relevant ethical guidelines and regulations.
References
- 1. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound, an orally active V1a vasopressin receptor antagonist, on vasopressin-induced uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vasopressin signaling pathwayRat Genome Database [rgd.mcw.edu]
- 6. Inhibitory effects of this compound on oxytocin-and vasopressin-induced uterine contractions in non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Use of SR 49059 in Rat Models of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 49059, also known as Relcovaptan, is a potent, selective, and orally active non-peptide antagonist of the vasopressin V1a receptor.[1][2] Arginine vasopressin (AVP) plays a role in the regulation of blood pressure through its vasoconstrictive effects, which are mediated by the V1a receptor. In certain forms of hypertension, elevated levels of AVP may contribute to the maintenance of high blood pressure.[3] Therefore, blockade of the V1a receptor with antagonists like this compound presents a therapeutic strategy for the investigation and potential treatment of hypertension.
These application notes provide a comprehensive overview of the use of this compound in rat models of hypertension, including its mechanism of action, key experimental protocols, and expected outcomes.
Mechanism of Action: V1a Receptor Signaling Pathway
This compound exerts its effects by competitively blocking the binding of AVP to the V1a receptor, a G-protein coupled receptor (GPCR). The activation of the V1a receptor by AVP in vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. This compound inhibits this pathway.
The key steps in the V1a receptor signaling pathway leading to vasoconstriction are:
-
AVP Binding: Arginine vasopressin binds to the V1a receptor on the surface of vascular smooth muscle cells.
-
G-Protein Activation: This binding activates the associated Gq/11 protein.
-
Phospholipase C (PLC) Activation: The activated Gq/11 protein stimulates phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Vasoconstriction: The increase in intracellular Ca2+ leads to the activation of calmodulin and myosin light chain kinase, resulting in the phosphorylation of myosin light chains and subsequent smooth muscle contraction and vasoconstriction.
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the in vivo efficacy of this compound in inhibiting the pressor response to exogenous AVP in rats. While this data is from studies on normotensive rats, it provides a strong indication of the compound's potency and duration of action, which is relevant for designing studies in hypertensive models.
Table 1: Intravenous Administration of this compound in Pithed Rats [4]
| Dose (mg/kg, i.v.) | Inhibition of AVP-induced Pressor Response |
| 0.01 | Partial Inhibition |
| 1 | Complete Inhibition |
Table 2: Oral Administration of this compound in Conscious Normotensive Rats [4]
| Dose (mg/kg, p.o.) | Duration of Action |
| 0.3 | Effective |
| 10 | > 8 hours |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to rat models.
Protocol 1: Assessment of this compound on Arterial Blood Pressure in Conscious Rats
This protocol is adapted from studies on conscious normotensive rats and can be applied to hypertensive models such as the Spontaneously Hypertensive Rat (SHR).
1. Animal Model:
-
Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of essential hypertension.
-
Age-matched Wistar-Kyoto (WKY) rats should be used as normotensive controls.
2. Surgical Preparation (for invasive blood pressure measurement):
-
Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
-
Cannulate the jugular vein for intravenous drug administration and the carotid artery for blood pressure measurement.
-
Exteriorize the catheters at the back of the neck.
-
Allow the animals to recover from surgery for at least 24 hours before the experiment.
3. Drug Preparation and Administration:
-
For oral administration (p.o.), suspend this compound in a suitable vehicle, such as 5% gum arabic.[4]
-
Administer this compound by oral gavage at doses ranging from 0.3 to 10 mg/kg.[4]
-
For intravenous administration (i.v.), dissolve this compound in a vehicle such as 10% DMSO in an aqueous solution.[4]
4. Blood Pressure Measurement:
-
Connect the arterial catheter to a pressure transducer coupled to a polygraph or a digital data acquisition system.
-
Allow the rat to acclimate to the experimental setup to obtain a stable baseline blood pressure reading.
-
Record systolic, diastolic, and mean arterial pressure (MAP), as well as heart rate.
5. Experimental Procedure:
-
Record baseline blood pressure and heart rate for a defined period (e.g., 30 minutes).
-
Administer this compound or vehicle.
-
To assess the antagonist effect, administer a bolus injection of AVP (e.g., 10 ng/kg, i.v.) before and at various time points after this compound administration (e.g., 15, 30, 60, 120, 180, and 240 minutes).[4]
-
Continuously monitor and record hemodynamic parameters for the duration of the experiment.
Protocol 2: Oral Gavage Administration in Rats
Oral gavage is a common method for precise oral dosing of compounds like this compound.
1. Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats) with a rounded tip.[5]
-
Syringe
-
This compound suspension
2. Procedure:
-
Weigh the rat to determine the correct dosing volume (typically up to 10-20 ml/kg).[5][6]
-
Measure the length of the gavage tube from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[6][7]
-
Gently restrain the rat, ensuring its head and body are in a straight line.
-
Insert the gavage needle into the mouth and advance it gently over the tongue into the esophagus. The rat should swallow as the tube is passed.[6]
-
Administer the this compound suspension slowly.[8]
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress after the procedure.[5][8]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound in a rat model of hypertension.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effect of this compound, a V1a vasopressin receptor antagonist, in Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the role of vasopressin in blood pressure control of spontaneously hypertensive rats with established hypertension (SHR, stroke-prone strain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. research.fsu.edu [research.fsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Studying Raynaud's Phenomenon with SR 49059
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SR 49059, a potent and selective non-peptide vasopressin V1a receptor antagonist, for the investigation of Raynaud's phenomenon (RP). This document outlines the mechanism of action of this compound, presents its key pharmacological data, and offers detailed protocols for preclinical and clinical research.
Introduction to this compound and Raynaud's Phenomenon
Raynaud's phenomenon is a vascular disorder characterized by an exaggerated vasoconstrictive response to cold or emotional stress, primarily affecting the digits. This vasospasm leads to a characteristic triphasic color change of the skin: pallor (ischemia), cyanosis (deoxygenation), and rubor (reperfusion). While the underlying pathophysiology is complex and not fully elucidated, hyperactivity of the sympathetic nervous system and endothelial dysfunction are considered key contributors.
Arginine vasopressin (AVP), a potent vasoconstrictor, acts through various receptors, including the V1a receptor located on vascular smooth muscle cells. Activation of the V1a receptor initiates a signaling cascade that leads to vasoconstriction. This compound is a highly selective antagonist of the V1a receptor, making it a valuable tool to investigate the role of the vasopressin system in the pathophysiology of Raynaud's phenomenon and to explore its potential as a therapeutic agent.[1][2]
Mechanism of Action of this compound
This compound competitively and selectively blocks the binding of arginine vasopressin to the V1a receptor. This G-protein coupled receptor (GPCR) is primarily coupled to the Gq/11 protein. Upon AVP binding, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ concentration is a key trigger for smooth muscle contraction and subsequent vasoconstriction. By blocking the V1a receptor, this compound inhibits this entire signaling cascade, leading to vasodilation and counteracting the vasoconstrictive effects of AVP.
Caption: Signaling pathway of the Vasopressin V1a receptor and the inhibitory action of this compound.
Quantitative Data for this compound
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species | Tissue/Cell Line | Value |
| Ki (nM) | Human | Platelets | 1.1 - 6.3 |
| Human | Liver | 1.1 - 6.3 | |
| Rat | Liver | 1.6 ± 0.2 | |
| IC50 (nM) | Human | Platelet Aggregation (AVP-induced) | 3.7 ± 0.4 |
Table 2: In Vivo Efficacy of this compound
| Parameter | Species | Model | Route | Value |
| ED50 (µg/kg) | Rabbit | AVP-induced T-wave elevation | i.v. | 95 |
| Rabbit | AVP-induced heart rate decrease | i.v. | 30 |
Table 3: Clinical Efficacy of this compound in Raynaud's Phenomenon
| Parameter | Study Population | Treatment | Outcome |
| Attenuation of cold-induced fall in systolic pressure | 20 patients with RP | 300 mg this compound once daily for 7 days | 14.5% reduction compared to placebo (p=0.045)[1][2] |
| Temperature Recovery | 20 patients with RP | 300 mg this compound once daily for 7 days | Trend towards enhancement at 2 and 4 hours post-dose on day 7 (p=0.060 and p=0.062 respectively)[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound in the context of Raynaud's phenomenon.
Protocol 1: In Vitro Vasoconstriction Assay Using Rat Aortic Rings
This protocol is designed to assess the inhibitory effect of this compound on vasopressin-induced vasoconstriction in isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Arginine Vasopressin (AVP)
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Euthanize the rat by an approved method.
-
Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with solution changes every 15-20 minutes.
-
Induce a submaximal contraction with a high concentration of potassium chloride (e.g., 60 mM KCl) to test the viability of the tissue. Wash the rings and allow them to return to baseline.
-
To assess the effect of this compound, pre-incubate the aortic rings with varying concentrations of this compound (or vehicle control) for 30 minutes.
-
Generate a cumulative concentration-response curve for AVP by adding increasing concentrations of AVP to the organ bath.
-
Record the isometric tension generated by the aortic rings.
-
Analyze the data to determine the EC50 of AVP in the presence and absence of this compound and calculate the pA2 value for this compound to quantify its antagonist potency.
Caption: Workflow for the in vitro vasoconstriction assay.
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol details the method to evaluate the inhibitory effect of this compound on AVP-induced human platelet aggregation.
Materials:
-
Fresh human blood from healthy, drug-free volunteers
-
Anticoagulant (e.g., 3.8% sodium citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Arginine Vasopressin (AVP)
-
This compound
-
Platelet aggregometer
Procedure:
-
Collect whole blood into tubes containing sodium citrate.
-
Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into the aggregometer cuvettes and allow it to warm to 37°C.
-
To test the effect of this compound, pre-incubate the PRP with various concentrations of this compound (or vehicle) for a specified time (e.g., 5 minutes) at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of AVP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Determine the percentage of aggregation and calculate the IC50 value for this compound.
Protocol 3: Animal Model of Cold-Induced Peripheral Vasoconstriction
This protocol describes a non-invasive method to induce and measure peripheral vasoconstriction in rodents, suitable for evaluating the efficacy of this compound.
Materials:
-
Rats or mice
-
This compound
-
Vehicle control
-
Laser Doppler flowmeter or thermal imaging camera
-
Cold water bath (e.g., 10-15°C)
-
Restraining device
Procedure:
-
Administer this compound or vehicle to the animals via the desired route (e.g., oral gavage) at a predetermined time before the cold challenge.
-
Anesthetize the animal or use a restraining device to minimize stress and movement.
-
Measure the baseline blood flow or temperature of the hind paw or tail using a Laser Doppler flowmeter or thermal imaging camera.
-
Induce vasoconstriction by immersing the contralateral hind paw or a section of the tail in a cold water bath for a defined period (e.g., 2-5 minutes).
-
Remove the limb or tail from the cold water and immediately begin recording the blood flow or temperature of the challenged area.
-
Continue monitoring until the blood flow or temperature returns to baseline levels.
-
Analyze the data by comparing the magnitude of the cold-induced drop in blood flow/temperature and the time to recovery between the this compound-treated and vehicle-treated groups.
Caption: Workflow for the animal model of cold-induced peripheral vasoconstriction.
Protocol 4: Clinical Trial in Patients with Raynaud's Phenomenon
This protocol is based on a previously conducted clinical study and serves as a template for investigating the efficacy of this compound in a clinical setting.[1][2]
Study Design:
-
Double-blind, placebo-controlled, randomized crossover study.
Participant Population:
-
Patients diagnosed with primary or secondary Raynaud's phenomenon.
Treatment:
-
This compound (e.g., 300 mg) administered orally once daily for a defined period (e.g., 7 days).
-
Placebo administered for the same duration.
-
A washout period (e.g., 21 days) between treatment arms.
Outcome Measures:
-
Primary Endpoint: Change in finger systolic blood pressure after a standardized cold challenge.
-
Cold Challenge: Immersion of the hand in a cold water bath (e.g., 15°C) for a fixed duration (e.g., 3 minutes).
-
Measurement: Finger systolic blood pressure measured before and at multiple time points after the cold challenge (e.g., 0, 10, 20, 32 minutes).
-
-
Secondary Endpoints:
-
Skin temperature recovery after the cold challenge, measured using a thermistor or infrared camera.
-
Patient-reported outcomes, such as the frequency and severity of Raynaud's attacks, recorded in a daily diary.
-
Safety and tolerability assessments, including monitoring of blood pressure, heart rate, and adverse events.
-
Procedure:
-
Screen and enroll eligible patients.
-
Randomize patients to receive either this compound or placebo for the first treatment period.
-
Conduct baseline assessments, including a cold challenge test.
-
Administer the assigned treatment for the specified duration.
-
Repeat the cold challenge test at the end of the treatment period.
-
Institute the washout period.
-
Administer the alternate treatment for the second treatment period.
-
Conduct the final cold challenge test.
-
Collect and analyze the data to compare the effects of this compound and placebo on the predefined endpoints.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the vasopressin V1a receptor in the pathophysiology of Raynaud's phenomenon. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals to design and execute studies aimed at further elucidating the mechanisms of this debilitating condition and exploring novel therapeutic strategies. The high selectivity and oral bioavailability of this compound make it a promising candidate for further investigation in this field.
References
Application Notes and Protocols for SR 49059 in Rodent Experiments
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the use of SR 49059, a potent and selective non-peptide vasopressin V1a receptor antagonist, in rodent experimental models. The following sections summarize key dosage information and provide standardized protocols for its application in research settings.
I. Quantitative Data Summary
The following table provides a summary of this compound dosages used in various rodent and other relevant animal models, compiled from published studies. This allows for easy comparison of doses and administration routes across different experimental paradigms.
| Species | Experimental Model | Route of Administration | Dose | Vehicle/Solubilization | Key Findings/Effect | Reference |
| Rat (Pithed) | Antagonism of AVP-induced pressor response | Intravenous (i.v.) | Not specified, but shifted AVP dose-response curve | 10% DMSO in water | Competitively antagonized AVP-induced hypertension. | [1][2] |
| Rat (Conscious, Normotensive) | Antagonism of AVP-induced pressor response | Intravenous (i.v.) & Oral (p.o.) | 10 mg/kg (p.o.) | 5% gum arabic for oral administration | Inhibited the pressor response to exogenous AVP with a long duration of action (> 8 hours at 10 mg/kg p.o.). | [1][2][3] |
| Rabbit (Conscious) | AVP-induced coronary vasoconstriction | Intravenous (i.v.) | 0.125 to 0.5 mg/kg | Not specified | Dose-dependent protection against AVP-induced T-wave elevation and heart rate decrease. Complete blockade at ≥ 2 mg/kg. | [4] |
| Rabbit (Conscious) | AVP-induced coronary vasoconstriction | Oral (p.o.) | 2.5 to 10 mg/kg | Not specified | A dose of 10 mg/kg provided a protective effect for more than 6 hours. | [4] |
| Zebrafish | MDMA-induced behavioral effects | Intramuscular (i.m.) | 0.01, 0.1, and 1 mg/kg | Not specified | Blocked the rewarding, prosocial, and anxiolytic effects of MDMA. | [5] |
| Piglet (Decerebrate) | Antagonism of AVP-induced hypertension | Intravenous (i.v.) | 1 mg/kg and 3 mg/kg | Not specified | Antagonized AVP-induced hypertension for at least 150 minutes at 1 mg/kg and for at least 270 minutes at 3 mg/kg. | [6] |
| Piglet | Cisplatin-induced emesis | Intravenous (i.v.) & Intracerebroventricular (i.c.v.) | 1, 3, 10 mg/kg (i.v.); 500 µg and 1500 µ g/side (i.c.v.) | Not specified | Did not prevent cisplatin-induced emesis. | [6] |
II. Signaling Pathway
This compound acts as a selective antagonist at the vasopressin V1a receptor. The diagram below illustrates the canonical signaling pathway initiated by the binding of arginine vasopressin (AVP) to the V1a receptor, which this compound blocks.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. researchgate.net [researchgate.net]
- 3. JCI - Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 4. Effects of this compound, a non-peptide antagonist of vasopressin V1a receptors, on vasopressin-induced coronary vasoconstriction in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Non-Peptide Arginine-Vasopressin v1a Selective Receptor Antagonist, SR49059, Blocks the Rewarding, Prosocial, and Anxiolytic Effects of 3,4-Methylenedioxymethamphetamine and Its Derivatives in Zebra Fish [frontiersin.org]
- 6. A nonpeptide vasopressin V(1a) receptor antagonist, this compound, does not prevent cisplatin-induced emesis in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR 49059 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 49059, also known as Relcovaptan, is a potent, selective, and orally active non-peptide antagonist of the vasopressin V1A receptor.[1][2][3][4] It exhibits high affinity for both rat (Ki = 1.6 nM) and human (Ki = 1.1 - 6.3 nM) V1A receptors, making it a valuable tool for investigating the physiological and pathological roles of the vasopressin system.[3][4] this compound is devoid of any intrinsic agonistic activity.[3][4] Its utility has been demonstrated in various in vitro and in vivo models, including studies on platelet aggregation, vascular smooth muscle cell contraction, and behavioral responses.[3][4][5][6] These application notes provide detailed protocols for the proper dissolution and use of this compound in cell culture experiments.
Chemical Properties and Solubility
This compound has a molecular weight of 620.5 g/mol . For cell culture applications, it is crucial to start with a high-purity compound (≥97% HPLC) to ensure reproducible results. The solubility of this compound in various solvents is summarized in the table below.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Dimethyl Sulfoxide (DMSO) | ≥10 - 20 | ≥16.1 - 32.2 |
Data compiled from multiple sources.
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[7] It is important to use anhydrous, cell culture grade DMSO to minimize potential cytotoxicity.
Mechanism of Action and Signaling Pathway
This compound selectively blocks the vasopressin V1A receptor, a G protein-coupled receptor (GPCR). The binding of arginine vasopressin (AVP) to the V1A receptor typically activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By antagonizing the V1A receptor, this compound inhibits these downstream signaling events.[8]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.[9]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.205 mg of this compound (Molecular Weight = 620.5 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the tube. For 6.205 mg, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Ensure the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to protect from light. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][9] Avoid repeated freeze-thaw cycles.[1]
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution in pre-warmed cell culture medium. It is recommended to perform serial dilutions to achieve the final desired concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[10]
-
Example Dilution for a 1 µM final concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. This results in a 10 µM solution.
-
Add the appropriate volume of this 10 µM solution to your cell culture vessel to achieve the final desired concentration. For example, to achieve a 1 µM final concentration in 10 mL of medium, add 1 mL of the 10 µM intermediate solution.
-
-
-
Application to Cells: Mix the medium containing the final concentration of this compound gently and apply it to your cells.
-
Controls: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without this compound.
Experimental Workflow
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before use.
Concluding Remarks
This compound is a valuable pharmacological tool for studying the vasopressin V1A receptor. Proper handling, dissolution, and application are critical for obtaining reliable and reproducible data in cell culture experiments. By following these detailed protocols, researchers can effectively utilize this compound to investigate its effects on various cellular processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of SR-49059, a vasopressin V1a antagonist, on human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Non-Peptide Arginine-Vasopressin v1a Selective Receptor Antagonist, SR49059, Blocks the Rewarding, Prosocial, and Anxiolytic Effects of 3,4-Methylenedioxymethamphetamine and Its Derivatives in Zebra Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Frontiers | The Non-Peptide Arginine-Vasopressin v1a Selective Receptor Antagonist, SR49059, Blocks the Rewarding, Prosocial, and Anxiolytic Effects of 3,4-Methylenedioxymethamphetamine and Its Derivatives in Zebra Fish [frontiersin.org]
- 9. This compound|150375-75-0|COA [dcchemicals.com]
- 10. Effects of the vasopressin V1a receptor antagonist, this compound, on the response of human uterine arteries to vasopressin and other vasoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR 49059 in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 49059, also known as Relcovaptan, is a potent, selective, and orally active non-peptide antagonist of the vasopressin V1a receptor.[1][2] Arginine vasopressin (AVP) plays a significant role in regulating cardiovascular homeostasis, primarily through its vasoconstrictive and platelet aggregation effects mediated by the V1a receptor.[3][4] Dysregulation of the AVP system is implicated in the pathophysiology of various cardiovascular diseases, including hypertension and heart failure. This compound serves as a critical research tool for investigating the therapeutic potential of V1a receptor blockade in these conditions. These application notes provide detailed protocols for utilizing this compound in relevant preclinical cardiovascular disease models.
Mechanism of Action
This compound acts as a competitive antagonist at the vasopressin V1a receptor, a G protein-coupled receptor (GPCR).[1][5] The V1a receptor is primarily coupled to the Gq/11 family of G proteins.[3][6] Upon AVP binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3][6] This signaling cascade in vascular smooth muscle cells leads to vasoconstriction. In platelets, it triggers aggregation.[7] this compound effectively blocks these downstream effects by preventing the initial binding of AVP to the V1a receptor.[5]
Signaling Pathway of the Vasopressin V1a Receptor
Data Presentation
In Vitro and In Vivo Efficacy of this compound
| Parameter | Species/System | Value | Reference |
| Binding Affinity (Ki) | |||
| V1a Receptor | Rat Liver | 1.6 ± 0.2 nM | [1][2] |
| V1a Receptor | Human Platelets | 1.1 - 6.3 nM | [1][2] |
| Functional Inhibition (IC50) | |||
| AVP-induced Platelet Aggregation | Human | 3.7 ± 0.4 nM | [1][2] |
| In Vivo Efficacy (ED50) | |||
| Inhibition of AVP-induced T-wave elevation | Conscious Rabbits (i.v.) | 95 µg/kg | [8] |
| Inhibition of AVP-induced bradycardia | Conscious Rabbits (i.v.) | 30 µg/kg | [8] |
| Effective Doses in Cardiovascular Models | |||
| Hypertension (Single Oral Dose) | Human | 300 mg | [9] |
| Coronary Vasoconstriction (Oral) | Conscious Rabbits | 2.5 - 10 mg/kg | [8] |
| Heart Failure (TAC model) | Mice (s.c. minipump) | 1 mg/kg/day | [10] |
| Inhibition of AVP pressor response (Oral) | Conscious Normotensive Rats | > 8 hours at 10 mg/kg | [2] |
Experimental Protocols
Heart Failure Model: Transverse Aortic Constriction (TAC) in Mice
This protocol describes the induction of pressure overload-induced cardiac hypertrophy and heart failure in mice, a model where this compound has been shown to preserve cardiac function.[10]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthesia: Ketamine (80-100 mg/kg) and Xylazine (5-10 mg/kg) or Isoflurane (1-3%)[11]
-
Analgesics: Buprenorphine (0.05-0.1 mg/kg) and Meloxicam (1-2 mg/kg)
-
Surgical instruments: sterile scissors, forceps, needle holder, retractors
-
Suture: 6-0 or 7-0 silk suture
-
Blunt needle (27-gauge)
-
This compound
-
Osmotic minipumps
-
Vehicle (e.g., DMSO, saline)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using the chosen anesthetic regimen. Confirm adequate anesthesia by toe pinch reflex.[11]
-
Administer pre-operative analgesics.
-
Shave the surgical area (upper thoracic region).
-
Position the mouse in a supine position on a heating pad to maintain body temperature.
-
Aseptically prepare the surgical site with povidone-iodine and 70% ethanol.
-
-
Surgical Procedure (TAC):
-
Make a small vertical midline incision in the skin over the upper sternum.
-
Perform an upper sternotomy to the level of the second rib to expose the aortic arch.
-
Carefully dissect the thymus to visualize the transverse aorta.
-
Pass a 6-0 or 7-0 silk suture under the aortic arch between the innominate and left common carotid arteries.
-
Place a 27-gauge blunt needle parallel to the aorta.
-
Tightly tie the suture around the aorta and the needle.
-
Quickly remove the needle to create a constriction of a defined diameter.
-
Close the chest wall and suture the skin incision.
-
-
This compound Administration:
-
This compound can be administered via osmotic minipumps for continuous delivery.
-
Prepare this compound in the appropriate vehicle at a concentration calculated to deliver the desired dose (e.g., 1 mg/kg/day).[10]
-
Implant the filled osmotic minipump subcutaneously in the back of the mouse, either during the TAC surgery or in a separate procedure.
-
-
Post-Operative Care:
-
Administer post-operative analgesics for at least 48 hours.
-
Monitor the animals for signs of pain, distress, or infection.
-
Provide easy access to food and water.
-
House animals individually to prevent injury to the surgical site.
-
Experimental Workflow for TAC Model:
Hypertension Model: Spontaneously Hypertensive Rats (SHR)
This protocol outlines the use of this compound in spontaneously hypertensive rats (SHR), a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Blood pressure measurement system (e.g., tail-cuff method or telemetry)[12][13][14][15][16]
Procedure:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimatize rats to the housing facility and handling for at least one week.
-
Train the rats for the blood pressure measurement procedure (e.g., placement in restrainers for tail-cuff measurements) to minimize stress-induced fluctuations.[12]
-
Measure baseline systolic and diastolic blood pressure and heart rate for several days to establish a stable baseline.
-
-
This compound Administration:
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer this compound or vehicle to the rats via oral gavage. A dose of 10 mg/kg has been shown to have a long duration of action in rats.[2]
-
-
Blood Pressure Monitoring:
-
Measure blood pressure and heart rate at various time points after drug administration (e.g., 1, 2, 4, 8, and 24 hours) to determine the acute and sustained effects of this compound.
-
For chronic studies, administer this compound daily and monitor blood pressure regularly over the treatment period.
-
In Vitro Model: AVP-Induced Platelet Aggregation
This protocol describes an in vitro assay to evaluate the inhibitory effect of this compound on AVP-induced platelet aggregation.[7][17]
Materials:
-
Fresh human or animal blood collected in sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Arginine Vasopressin (AVP)
-
This compound
-
Aggregometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.[18]
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.[18]
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific volume of PRP to the aggregometer cuvette with a stir bar.
-
Add different concentrations of this compound or vehicle (e.g., DMSO) and incubate for a short period (e.g., 2-5 minutes).
-
Initiate the aggregation by adding a submaximal concentration of AVP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of aggregation for each condition.
-
Determine the IC50 value of this compound for the inhibition of AVP-induced platelet aggregation.
-
Logical Relationship for Platelet Aggregation Assay:
Conclusion
This compound is an invaluable pharmacological tool for elucidating the role of the vasopressin V1a receptor in cardiovascular pathophysiology. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this compound in preclinical models of heart failure and hypertension, thereby facilitating the investigation of novel therapeutic strategies targeting the AVP system.
References
- 1. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 5. What are AVPR1A antagonists and how do they work? [synapse.patsnap.com]
- 6. Arginine Vasopressin Receptor Signaling and Functional Outcomes in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of vasopressin-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a non-peptide antagonist of vasopressin V1a receptors, on vasopressin-induced coronary vasoconstriction in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound, a new orally active and specific vasopressin V1 receptor antagonist, on vasopressin-induced vasoconstriction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Adrenergic Receptor-Mediated Cardiac Contractility is Inhibited via Vasopressin Type 1A-Receptor-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. Indirect systolic and mean blood pressure determination by a new tail cuff method in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hyperresponsivitiy of spontaneously hypertensive rat to indirect measurement of blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Platelet Aggregation: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 18. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Relcovaptan as a Tocolytic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Relcovaptan (also known as SR 49059) is a non-peptide, orally active antagonist of the vasopressin V1a receptor.[1][2] It has been investigated as a potential therapeutic agent for the inhibition of preterm labor due to its ability to suppress uterine contractions.[1][2] Preterm birth remains a significant clinical challenge, and tocolytic agents that can safely and effectively delay delivery are of great interest. This document provides detailed application notes and experimental protocols for researchers studying relcovaptan as a tocolytic agent.
The primary mechanism of action for relcovaptan in tocolysis is the blockade of vasopressin V1a receptors in the myometrium. Vasopressin, in addition to oxytocin, plays a role in stimulating uterine contractions, particularly during labor. By antagonizing the V1a receptor, relcovaptan inhibits the signaling cascade that leads to myometrial contraction.
Quantitative Data
The following tables summarize the available quantitative data for relcovaptan, providing key pharmacological parameters for researchers.
Table 1: Receptor Binding Affinity of Relcovaptan
| Receptor | Species | Ligand | K_i_ (nM) | Reference |
| Vasopressin V1a | Rat | [³H]this compound | 1.6 | Tocris Bioscience |
| Vasopressin V1a | Human | [³H]this compound | 1.1 - 6.3 | Tocris Bioscience |
| Oxytocin | Human | - | Similar to Atosiban |
Table 2: In Vitro Functional Activity of Relcovaptan
| Assay | Tissue/Cell Type | Agonist | IC_50_ (nM) | Reference |
| Platelet Aggregation | Human Platelets | Arginine Vasopressin | 3.7 | Tocris Bioscience |
Table 3: Clinical Efficacy of Relcovaptan in Preterm Labor
| Parameter | Relcovaptan (400 mg, single oral dose) | Placebo | p-value | Reference |
| Baseline Uterine Contractions (contractions/30 min) | 8.2 ± 1.4 | 9.7 ± 1.6 | - | [2] |
| Uterine Contractions at 1.5-2h post-dose (contractions/30 min) | 3.2 ± 0.9 | 7.8 ± 2.2 | 0.017 | [2] |
Signaling Pathways and Experimental Workflows
Caption: Vasopressin V1a receptor signaling cascade in myometrial cells.
Caption: A typical preclinical to clinical workflow for tocolytic drug development.
Experimental Protocols
Vasopressin V1a Receptor Binding Assay
Objective: To determine the binding affinity of relcovaptan for the human vasopressin V1a receptor.
Materials:
-
HEK293 cells stably expressing the human V1a receptor.
-
Cell culture medium and reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Radioligand: [³H]-Arginine Vasopressin ([³H]-AVP).
-
Unlabeled arginine vasopressin (for non-specific binding).
-
Relcovaptan (test compound).
-
Glass fiber filters.
-
Scintillation cocktail and scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-V1aR cells to confluency.
-
Harvest cells and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with buffer and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
Assay buffer
-
Membrane preparation (typically 10-20 µg of protein per well).
-
[³H]-AVP at a concentration near its K_d_.
-
Increasing concentrations of relcovaptan or unlabeled AVP (for competition curve).
-
For total binding, add vehicle instead of competitor.
-
For non-specific binding, add a saturating concentration of unlabeled AVP.
-
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of relcovaptan.
-
Determine the IC₅₀ value (concentration of relcovaptan that inhibits 50% of specific [³H]-AVP binding).
-
Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
-
Isolated Uterine Tissue Contractility Assay
Objective: To evaluate the inhibitory effect of relcovaptan on agonist-induced uterine muscle contractions.
Materials:
-
Myometrial tissue strips obtained from biopsies of women undergoing Cesarean section (with ethical approval and informed consent).
-
Krebs-Henseleit physiological salt solution.
-
Organ bath system with force transducers.
-
Vasopressin and/or oxytocin stock solutions.
-
Relcovaptan stock solution.
-
Data acquisition system.
Protocol:
-
Tissue Preparation:
-
Obtain fresh myometrial biopsies and immediately place them in ice-cold Krebs-Henseleit solution.
-
Dissect the myometrium into longitudinal strips (e.g., 2 x 10 mm).
-
Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Apply an initial tension (e.g., 1-2 g) and allow the tissue to equilibrate for at least 60 minutes, with regular washes.
-
-
Contractility Measurement:
-
Record spontaneous contractions until a stable baseline is achieved.
-
Induce contractions by adding a submaximal concentration of vasopressin or oxytocin to the organ bath.
-
Once stable, rhythmic contractions are established, add increasing cumulative concentrations of relcovaptan to the bath at set intervals.
-
Record the changes in the frequency and amplitude of contractions.
-
-
Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of relcovaptan.
-
Express the inhibitory effect of relcovaptan as a percentage of the agonist-induced contraction.
-
Plot the percentage of inhibition against the log concentration of relcovaptan to generate a concentration-response curve and determine the IC₅₀ value.
-
In Vivo Animal Model of Preterm Labor
Objective: To assess the in vivo efficacy of relcovaptan in delaying preterm birth in an animal model.
Materials:
-
Pregnant animal model (e.g., mice, rats, or non-human primates).
-
Agent to induce preterm labor (e.g., lipopolysaccharide [LPS] or mifepristone).
-
Relcovaptan formulation for oral or parenteral administration.
-
Vehicle control.
-
Monitoring equipment (e.g., for body temperature, behavior).
Protocol:
-
Induction of Preterm Labor:
-
On a specific day of gestation (e.g., day 15-17 for mice), administer the labor-inducing agent. For example, an intraperitoneal injection of LPS.
-
Monitor the animals for signs of impending labor (e.g., nesting behavior, decreased body temperature).
-
-
Treatment Administration:
-
At a predetermined time after induction or upon observation of early labor signs, administer relcovaptan or vehicle control to different groups of animals.
-
The route of administration and dosage should be based on prior pharmacokinetic and pharmacodynamic studies.
-
-
Monitoring and Outcome Assessment:
-
Continuously monitor the animals for the time of delivery of the first pup.
-
Record the number of live and stillborn pups.
-
The primary outcome is the prolongation of gestation, calculated as the time from treatment to delivery.
-
-
Data Analysis:
-
Compare the mean gestation length between the relcovaptan-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analyze pup survival rates between the groups.
-
Conclusion
Relcovaptan has demonstrated potential as a tocolytic agent by effectively inhibiting vasopressin-mediated uterine contractions. The protocols outlined in this document provide a framework for researchers to further investigate its pharmacological profile and therapeutic efficacy. Further studies are warranted to fully elucidate its binding characteristics at the oxytocin receptor and to explore its potential in preclinical models of preterm labor.
References
Application Notes and Protocols for SR 49059 in Dysmenorrhea Pathophysiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dysmenorrhea, characterized by painful menstrual cramps, is a prevalent gynecological condition that significantly impacts the quality of life for many women. The pathophysiology is complex, involving uterine hypercontractility, myometrial ischemia, and the release of inflammatory mediators. While prostaglandins are a primary target for current treatments like non-steroidal anti-inflammatory drugs (NSAIDs), the vasopressin system has emerged as another key player in the etiology of dysmenorrhea.
Elevated levels of vasopressin, a potent vasoconstrictor and myometrial stimulant, have been observed in women with dysmenorrhea.[1][2] Vasopressin acts through its V1a receptors in the myometrium, leading to increased uterine contractions and reduced blood flow, contributing to ischemic pain.[2][3]
SR 49059 (Relcovaptan) is a potent, selective, and orally active non-peptide antagonist of the vasopressin V1a receptor.[4][5] Its ability to specifically block the action of vasopressin on uterine tissue makes it a valuable tool for investigating the role of the vasopressin system in dysmenorrhea and for the development of novel therapeutic strategies.
These application notes provide detailed protocols for utilizing this compound in key experimental models to study the pathophysiology of dysmenorrhea.
Signaling Pathways and Experimental Workflows
Vasopressin V1a Receptor Signaling in the Myometrium
References
- 1. Effect of SR49059, an orally active V1a vasopressin receptor antagonist, in the prevention of dysmenorrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Uterine Blood Flow in Mild Primary Dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. Transvaginal color Doppler study of uterine blood flow in primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SR 49059 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with SR 49059.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound, also known as Relcovaptan, is a potent and selective non-peptide antagonist of the vasopressin V1a receptor.[1][2] It functions by blocking the binding of arginine vasopressin (AVP) to the V1a receptor, thereby inhibiting downstream signaling pathways.[3][4] The V1a receptor is a G-protein coupled receptor (GPCR) that, upon activation by AVP, couples to Gq/11 proteins.[3][5] This activation leads to the stimulation of phospholipase C (PLC), which in turn results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[3][6]
Q2: What are the known solvents for this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[5]
Q3: What is the maximum solubility of this compound in common laboratory solvents?
Quantitative solubility data for this compound is summarized in the table below.
Data Presentation: this compound Solubility
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 30 mM[1][2] | 18.61 mg/mL |
| Ethanol | Not specified | ~5 mg/mL[5] |
| Dimethylformamide | Not specified | ~5 mg/mL[5] |
Q4: How should I store this compound powder and stock solutions?
-
Stock Solutions: It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month.[7] Avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guides
Issue 1: this compound is not dissolving in DMSO.
-
Question: I am having trouble dissolving this compound powder in DMSO at room temperature. What can I do?
-
Answer:
-
Increase Temperature: Gently warm the solution to 37°C to aid dissolution.[4]
-
Sonication: Use a bath sonicator for 10-15 minutes to break up any particulate matter.[4]
-
Vortexing: Ensure thorough mixing by vortexing the solution.
-
Fresh DMSO: DMSO is hygroscopic and can absorb water from the air, which can reduce its effectiveness as a solvent for hydrophobic compounds.[4] Use fresh, anhydrous DMSO.[4]
-
Issue 2: My this compound stock solution in DMSO is cloudy or has precipitates.
-
Question: I successfully dissolved this compound in DMSO, but now my stock solution appears cloudy. What should I do?
-
Answer:
-
Check for Crystallization: Over time, especially with changes in temperature, the compound may have crystallized out of solution. Try warming the solution to 37°C and vortexing to redissolve.
-
Solution Stability: Stock solutions of this compound in DMSO are best used fresh. If you must store them, do so at -20°C in small aliquots to minimize freeze-thaw cycles.[7]
-
Issue 3: this compound precipitates when I add it to my aqueous buffer or cell culture medium.
-
Question: When I add my this compound DMSO stock solution to my aqueous experimental solution, it immediately turns cloudy or a precipitate forms. How can I prevent this?
-
Answer: This is a common issue known as "crashing out," where the compound is not soluble in the final aqueous environment.
-
Lower Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try lowering the final concentration.
-
Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to your aqueous solution, perform a serial dilution of the DMSO stock in your aqueous buffer or media. This gradual change in solvent polarity can help keep the compound in solution.[4]
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, ensuring the final DMSO concentration is sufficient to maintain solubility is important. A final concentration of up to 0.5% DMSO is generally tolerated by most cell lines, but it is best to keep it below 0.1% if possible.[1]
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture media.[1]
-
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and subsequent dilution for use in cell-based assays.
-
Materials:
-
This compound powder (MW: 620.5 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Cell culture medium
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For a 10 mM stock solution, you will need 6.205 mg for 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.
-
Vortex the solution again until it is clear.
-
For cell-based assays, perform a serial dilution of the 10 mM stock solution into pre-warmed (37°C) cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).
-
Protocol 2: Preparation of this compound for In Vivo Oral Gavage
This protocol describes the preparation of a 5% gum arabic solution for the oral administration of this compound.[8]
-
Materials:
-
This compound powder
-
Gum arabic powder
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
-
Graduated cylinder
-
-
Procedure:
-
To prepare a 5% (w/v) gum arabic solution, weigh out 5 g of gum arabic powder.
-
Add the gum arabic powder to a beaker containing slightly less than 100 mL of deionized water.
-
Place the beaker on a magnetic stirrer and stir continuously. It may take several hours for the gum arabic to fully dissolve. Gentle heating can aid dissolution, but avoid boiling.
-
Once the gum arabic is dissolved, bring the final volume to 100 mL with deionized water.
-
Weigh the desired amount of this compound and add it to the 5% gum arabic solution.
-
Stir the suspension thoroughly before each administration to ensure a uniform dose.
-
Mandatory Visualization
Caption: Vasopressin V1a Receptor Signaling Pathway and this compound Inhibition.
Caption: Logical workflow for troubleshooting this compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability and Storage | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
optimizing SR 49059 dosage for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of SR 49059 for maximum efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active nonpeptide antagonist of the vasopressin V1a receptor.[1][2][3][4][5] Its primary mechanism of action is to competitively block the binding of arginine vasopressin (AVP) to the V1a receptor, thereby inhibiting the downstream signaling pathways activated by AVP.[1][6] this compound has been shown to have high affinity for both rat and human V1a receptors and is devoid of any intrinsic agonistic activity.[1][2]
Q2: What are the key differences in this compound affinity between species?
This compound exhibits high affinity for V1a receptors across different species, with only slight variations. For instance, the binding affinity (Ki) for rat liver V1a receptors is approximately 1.6 nM, while for human liver V1a receptors, the Kd value is around 2.95 nM.[1][7] This is in contrast to other nonpeptide V1a antagonists, such as OPC-21268, which shows a significantly higher affinity for rat receptors over human ones.[7]
Q3: What is a typical starting concentration for in vitro experiments?
A typical starting concentration for in vitro experiments can be guided by its IC50 and Ki values. For example, this compound inhibits AVP-induced human platelet aggregation with an IC50 of 3.7 ± 0.4 nM.[1][2][8] Its Ki for human V1a receptors ranges from 1.1 to 6.3 nM.[1][5] Therefore, a concentration range of 1-10 nM is a reasonable starting point for most cell-based assays.
Q4: What are recommended oral and intravenous dosages for in vivo animal studies?
For in vivo studies in rats, this compound has been shown to be effective when administered both intravenously and orally. It can inhibit the pressor response to AVP with a long duration of action.[1][8] An oral dose of 10 mg/kg has demonstrated a duration of action greater than 8 hours in conscious normotensive rats.[1][6][8] For intravenous administration in rabbits, doses ranging from 0.125 to 0.5 mg/kg have shown potent protective effects against AVP-induced coronary vasoconstriction.[9]
Q5: How does this compound selectivity for the V1a receptor compare to other vasopressin and oxytocin receptors?
This compound is highly selective for the V1a receptor. It exhibits an affinity that is at least two orders of magnitude lower for V1b, V2, and oxytocin receptors in both human and animal tissues.[1][6] This high selectivity makes it a valuable tool for specifically investigating the physiological roles of the V1a receptor.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no antagonist activity in vitro | 1. Incorrect Dosage: The concentration of this compound may be too low. 2. Compound Degradation: Improper storage or handling may have led to the degradation of the compound. 3. Cell Line/Tissue Insensitivity: The specific cells or tissues being used may have low expression of the V1a receptor. | 1. Perform a dose-response curve: Test a range of concentrations (e.g., 0.1 nM to 1 µM) to determine the optimal inhibitory concentration for your specific assay. 2. Verify compound integrity: Use a fresh stock of this compound and ensure it has been stored correctly at +4°C.[2] Prepare fresh dilutions for each experiment. 3. Confirm V1a receptor expression: Use techniques such as Western blot, qPCR, or radioligand binding assays to confirm the presence of the V1a receptor in your experimental model. |
| High variability in experimental results | 1. Inconsistent AVP concentration: The concentration of the agonist (AVP) may not be consistent across experiments. 2. Variability in cell passage number: Cell lines can change their characteristics, including receptor expression, with increasing passage numbers. 3. Inconsistent incubation times: The pre-incubation time with this compound or the stimulation time with AVP may vary. | 1. Use a consistent AVP concentration: Ensure the final concentration of AVP used to stimulate the cells is the same in all wells and across all experiments. 2. Use cells within a defined passage number range: Establish and adhere to a standard operating procedure for cell culture, including the use of cells within a specific passage number window. 3. Standardize incubation times: Precisely control all incubation times throughout the experiment. |
| Unexpected off-target effects | 1. High concentration of this compound: Although highly selective, at very high concentrations, this compound may interact with other receptors. 2. Contamination of reagents: Reagents used in the experiment may be contaminated. | 1. Use the lowest effective concentration: Based on your dose-response curve, use the lowest concentration of this compound that provides maximal V1a antagonism. 2. Use high-purity reagents: Ensure all buffers, media, and other reagents are of high quality and free from contamination. |
| Poor oral bioavailability in in vivo studies | 1. Improper vehicle for administration: The vehicle used to dissolve or suspend this compound may not be optimal for oral absorption. 2. Animal fasting status: The presence or absence of food in the stomach can affect drug absorption. | 1. Use an appropriate vehicle: this compound has been successfully administered orally in a 5% arabic gum solution.[8] 2. Standardize fasting protocol: Implement a consistent fasting period for animals before oral administration of the compound. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Species | Tissue/Cell Type | Value | Reference |
| Ki | Rat | Liver | 1.6 ± 0.2 nM | [1][5] |
| Ki | Human | Platelets, Adrenals, Myometrium | 1.1 - 6.3 nM | [1][5] |
| Kd | Rat | Liver Membranes | 0.63 ± 0.13 nM | [7] |
| Kd | Human | Liver Membranes | 2.95 ± 0.64 nM | [7] |
| IC50 | Human | Platelet Aggregation (AVP-induced) | 3.7 ± 0.4 nM | [1][8] |
| IC50 | Human | Vascular Smooth Muscle Cells (AVP-induced Ca2+ increase) | 0.41 ± 0.06 nM | [10][11] |
| IC50 | Human | Vascular Smooth Muscle Cells (AVP-induced mitogenesis) | 0.83 ± 0.04 nM | [10][11] |
| pA2 | Rat | Caudal Artery (AVP-induced contraction) | 9.42 | [1][8] |
Table 2: In Vivo Efficacy of this compound
| Route of Administration | Species | Dose | Effect | Reference |
| Oral (p.o.) | Rat | 10 mg/kg | Inhibition of AVP-induced pressor response for > 8 hours | [1][6][8] |
| Intravenous (i.v.) | Rat | - | Inhibition of AVP-induced pressor response | [1][8] |
| Oral (p.o.) | Human | 30 mg & 300 mg | Dose-dependent inhibition of AVP-induced decrease in skin blood flow | [12] |
| Oral (p.o.) | Human | 300 mg | Complete blockade of AVP-induced vasoconstriction of the radial artery | [12] |
| Intravenous (i.v.) | Rabbit | 0.125 - 0.5 mg/kg | Potent protection against AVP-induced coronary vasoconstriction | [9] |
| Oral (p.o.) | Rabbit | 10 mg/kg | Protective effect on ECG parameters lasting more than 6 hours | [9] |
Experimental Protocols
Protocol 1: In Vitro Determination of IC50 for Inhibition of AVP-Induced Calcium Mobilization
-
Cell Culture: Culture human vascular smooth muscle cells (VSMCs) in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Preparation: Seed VSMCs onto 96-well black-walled, clear-bottom plates. Allow cells to adhere overnight.
-
Dye Loading: Wash cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
This compound Pre-incubation: Prepare serial dilutions of this compound in the assay buffer. Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
AVP Stimulation: Prepare a solution of AVP at a concentration that elicits a submaximal response (e.g., EC80). Add the AVP solution to all wells simultaneously using a multi-channel pipette or an automated liquid handler.
-
Data Acquisition: Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader equipped for kinetic reads.
-
Data Analysis: For each concentration of this compound, calculate the percentage of inhibition of the AVP-induced calcium response. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Assessment of Oral Efficacy in a Rat Pressor Model
-
Animal Preparation: Use conscious, normotensive male rats (e.g., Sprague-Dawley). Acclimate the animals to the experimental setup to minimize stress.
-
This compound Administration: Prepare a suspension of this compound in a suitable vehicle (e.g., 5% arabic gum).[8] Administer the desired dose of this compound (e.g., 10 mg/kg) or vehicle to the rats via oral gavage.
-
Blood Pressure Monitoring: At various time points after this compound administration (e.g., 1, 2, 4, 6, 8 hours), measure the pressor response to an intravenous challenge of AVP. This can be done by cannulating a carotid artery for blood pressure measurement and a jugular vein for AVP administration.
-
AVP Challenge: Administer a dose of AVP that elicits a consistent and submaximal increase in blood pressure.
-
Data Analysis: For each time point, calculate the percentage of inhibition of the AVP-induced pressor response in the this compound-treated group compared to the vehicle-treated group. Plot the percentage of inhibition over time to determine the duration of action.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: In Vitro Dosage Optimization Workflow.
Caption: Troubleshooting Logic for Low In Vitro Activity.
References
- 1. JCI - Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 2. This compound | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding of [3H] this compound, a potent nonpeptide vasopressin V1a antagonist, to rat and human liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 9. Effects of this compound, a non-peptide antagonist of vasopressin V1a receptors, on vasopressin-induced coronary vasoconstriction in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Effect of SR-49059, a vasopressin V1a antagonist, on human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
potential SR 49059 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using SR 49059, a potent and selective vasopressin V1a receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: I am observing an unexpected effect in my experiment that does not seem to be mediated by the V1a receptor. What are the known off-target effects of this compound?
If you suspect an off-target effect, it is crucial to first confirm that the observed response is not due to an unexpected V1a receptor-mediated pathway in your specific experimental model. See the troubleshooting guide below for suggestions on how to address this.
Q2: What is the evidence for the selectivity of this compound?
A2: The selectivity of this compound has been demonstrated in multiple studies. It shows a high affinity for the V1a receptor, with Ki values in the low nanomolar range in both rat and human tissues.[1][2] In contrast, its affinity for V1b, V2, and oxytocin receptors is significantly lower, typically by two orders of magnitude or more.[2] Functionally, this compound potently and specifically blocks V1a-mediated effects such as vasopressin-induced platelet aggregation and vasoconstriction, without affecting responses to other vasoactive substances like noradrenaline and endothelin-1.[8]
Q3: Are there any known safety concerns or adverse effects observed in preclinical or clinical studies with this compound?
A3: In a Phase I clinical trial involving healthy male volunteers, this compound was found to have a good safety and tolerability profile at doses up to 600 mg daily for 7 days.[1] The study reported that this compound had no significant effect on blood pressure, heart rate, ECG, diuresis, plasma/urine osmolality, or hemostasis parameters.[1] Preclinical studies in conscious rabbits also showed that this compound could prevent vasopressin-induced coronary vasoconstriction and bradycardia without apparent side effects.[9]
Data Presentation
Table 1: In Vitro Affinity of this compound for Vasopressin and Oxytocin Receptors
| Receptor Subtype | Species/Tissue | Ki (nM) | Reference |
| V1a | Rat Liver | 1.6 ± 0.2 | [2] |
| Human Platelets | 6.3 ± 0.6 | [2] | |
| Human Adrenals | 1.1 ± 0.2 | [2] | |
| Human Myometrium | 1.5 ± 0.4 | [2] | |
| V1b | Human | >100 | [2] |
| V2 | Bovine Kidney | >100 | [2] |
| Human Kidney | >100 | [2] | |
| Oxytocin | Rat Uterus | >100 | [2] |
| Human Uterus | >100 | [2] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Tissue/Cell Type | IC50 (nM) | Reference |
| AVP-induced Platelet Aggregation | Human Platelets | 3.7 ± 0.4 | [2] |
| AVP-induced Platelet Aggregation (ex vivo) | Human Platelets | 2.1 ± 0.7 | [1] |
| AVP-induced Cutaneous Blanching | Human Skin | 4.6 ± 2.5 | [1] |
Troubleshooting Guide
If you are encountering unexpected results in your experiments with this compound, follow these steps to troubleshoot the issue.
Step 1: Confirm On-Target V1a Receptor Antagonism
The first step is to rigorously confirm that the observed effect is indeed independent of V1a receptor blockade.
Experimental Recommendation:
-
Use a Structurally Unrelated V1a Antagonist: Compare the effects of this compound with another selective V1a antagonist from a different chemical class. If both compounds produce the same "unexpected" effect, it is more likely to be a consequence of V1a receptor antagonism in your system.
-
Rescue Experiment with a V1a Agonist: Attempt to reverse the effect of this compound by adding an excess of a selective V1a receptor agonist. If the effect is on-target, you should be able to overcome the competitive antagonism of this compound.
-
Use a Cell Line/Tissue with No V1a Expression: As a negative control, test the effect of this compound in a cell line or tissue known to not express the V1a receptor. An effect in this system would strongly suggest an off-target mechanism.
Caption: Troubleshooting logic for unexpected this compound effects.
Step 2: Consider Potential Off-Target Mechanisms
If you have strong evidence for an off-target effect, consider the following possibilities. Although this compound is highly selective, at high concentrations, any compound can interact with other targets.
Potential Areas for Investigation:
-
GPCRs with Similar Ligand Binding Pockets: While this compound has low affinity for other vasopressin/oxytocin receptors, other GPCRs might have structural similarities.
-
Ion Channels: Off-target effects on ion channels are a common source of unexpected cellular responses.
-
Enzymes: Inhibition of key cellular enzymes could lead to a variety of downstream effects.
A broad secondary pharmacology screen (such as the SAFETYscan47 panel) would be the definitive way to identify potential off-target interactions.
Experimental Protocols
Protocol 1: Vasopressin V1a Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to the V1a receptor in a competitive binding assay.
Materials:
-
Cell membranes prepared from a cell line expressing the human V1a receptor.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare dilutions: Create a serial dilution of unlabeled this compound in assay buffer.
-
Set up the assay plate:
-
Total Binding: Add assay buffer, [3H]-AVP (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Add assay buffer, [3H]-AVP, a high concentration of unlabeled AVP, and cell membranes.
-
Competitive Binding: Add assay buffer, [3H]-AVP, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for V1a receptor radioligand binding assay.
Protocol 2: AVP-Induced Platelet Aggregation Assay
This protocol measures the functional antagonism of this compound on vasopressin-induced platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with 3.8% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Arginine Vasopressin (AVP) solution.
-
This compound solution.
-
Platelet aggregometer.
Procedure:
-
Prepare PRP and PPP: Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.
-
Instrument Setup: Calibrate the aggregometer using PRP as the 0% aggregation baseline and PPP as the 100% aggregation baseline.
-
Pre-incubation: Place an aliquot of PRP in a cuvette with a stir bar in the aggregometer at 37°C. Add the desired concentration of this compound or vehicle control and pre-incubate for 5-10 minutes.
-
Initiate Aggregation: Add AVP (at a concentration that induces a submaximal response, e.g., EC80) to the cuvette to initiate platelet aggregation.
-
Data Recording: Record the change in light transmittance for 5-10 minutes.
-
Data Analysis:
-
Determine the maximum percentage of aggregation for each condition.
-
Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control.
-
To determine an IC50, repeat the assay with a range of this compound concentrations and plot the percentage inhibition against the log concentration of this compound.
-
Caption: Workflow for AVP-induced platelet aggregation assay.
References
- 1. Safety, tolerability, and pharmacokinetics of this compound, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. SAFETYscan47: A Valuable Component in Revolutionizing Chemical Risk Assessments for Global Health and Safety [prnewswire.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Effects of the vasopressin V1a receptor antagonist, this compound, on the response of human uterine arteries to vasopressin and other vasoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound, a non-peptide antagonist of vasopressin V1a receptors, on vasopressin-induced coronary vasoconstriction in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 49059 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of SR 49059.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term storage, it is recommended to store solid this compound at -20°C, which can ensure stability for at least four years.[1] Alternatively, storage at +4°C is also acceptable.[2][3] Regardless of the temperature, ensure the vial is tightly sealed.[4]
Q2: What is the recommended procedure for preparing stock solutions of this compound?
To prepare a stock solution, dissolve this compound in an organic solvent of choice such as DMSO, ethanol, or dimethyl formamide.[1] It is good practice to purge the solvent with an inert gas before dissolving the compound.[1] For detailed steps, refer to the "Experimental Protocol: Preparation of this compound Stock Solution" section.
Q3: In which solvents is this compound soluble?
This compound is soluble in DMSO up to 30 mM.[2] It is also soluble in other organic solvents like ethanol and dimethyl formamide at approximately 5 mg/mL.[1] For final dilutions in aqueous solutions for specific experiments, some studies have dissolved it in ultrapure distilled water on the day of use.[5]
Q4: How should I store stock solutions of this compound?
Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C.[4] It is generally recommended that these solutions are usable for up to one month.[4] To maintain the integrity of the compound, it is best to prepare and use the solution on the same day.[4] Some sources indicate that solutions are unstable and should always be prepared fresh.[6]
Q5: Are there any specific handling precautions I should take when working with this compound?
Yes, this compound should be treated as a hazardous substance. Avoid ingestion, inhalation, and contact with eyes and skin. Always wash your hands thoroughly after handling. It is crucial to review the complete Safety Data Sheet (SDS) provided by the supplier before use.[1]
Q6: My this compound solution has been stored for over a month. Can I still use it?
Given that the general recommendation is to use stock solutions within one month when stored at -20°C, using a solution older than this is not advised due to potential degradation.[4] For best results and to ensure the accuracy of your experimental data, it is recommended to prepare a fresh stock solution.
Q7: How should I bring my stored stock solution to room temperature before use?
Before opening the vial, it is recommended to let the product equilibrate to room temperature for at least 60 minutes.[4] This helps to prevent condensation from forming inside the vial, which could affect the concentration and stability of the compound.
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Temperature | Duration | Special Conditions |
| Solid | -20°C | ≥ 4 years[1] | Tightly sealed vial.[4] |
| Solid | +4°C | Up to 6 months (general guide)[2][3][4] | Tightly sealed vial.[4] |
| Solution | -20°C | Up to 1 month[4] | Aliquoted in tightly sealed vials.[4] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 30 mM[2] (or ~18.61 mg/mL) |
| Ethanol | ~5 mg/mL[1] |
| Dimethyl formamide | ~5 mg/mL[1] |
Experimental Protocols
Experimental Protocol: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in various experimental assays.
Materials:
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, tightly sealed vials
-
Calibrated balance
-
Pipettes and sterile tips
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[4]
-
Weigh the desired amount of this compound using a calibrated balance.
-
Transfer the weighed compound to a sterile vial.
-
Purge the anhydrous DMSO with an inert gas for several minutes to remove dissolved oxygen.[1]
-
Add the appropriate volume of the purged DMSO to the vial containing this compound to achieve the desired concentration (e.g., for a 30 mM stock solution).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but monitor carefully to avoid degradation.
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[4]
Visualizations
Caption: Workflow for handling and preparing this compound solutions.
Caption: this compound as a V1A receptor antagonist.
References
Technical Support Center: SR 49059 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR 49059, a potent and selective vasopressin V1a receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Relcovaptan, is a potent, selective, and orally active non-peptide antagonist of the vasopressin V1a receptor.[1][2] It exhibits high affinity for both rat and human V1a receptors and functions by competitively blocking the binding of arginine vasopressin (AVP) to this receptor subtype.[1][3] This blockade inhibits the downstream signaling pathways typically activated by AVP, such as the Gq/11-PLC-IP3-Ca2+ pathway, which is involved in processes like vasoconstriction, platelet aggregation, and social behaviors.[4]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for the V1a receptor. Its affinity for V1b, V2, and oxytocin receptors is significantly lower, generally by two orders of magnitude or more.[1][3] This high selectivity makes it a valuable tool for specifically investigating the physiological roles of the V1a receptor.
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) at concentrations of approximately 5 mg/mL.[5] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[5] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[2][6] To ensure stability, it is advisable to prepare and use solutions on the same day whenever possible and to purge the solvent with an inert gas before dissolving the compound.[5][6]
Q4: Does this compound have any intrinsic agonist activity?
No, this compound is a pure antagonist and is devoid of any intrinsic agonist activity.[1][7] This means it does not activate the V1a receptor in the absence of an agonist.
Troubleshooting Guide
In Vitro Experiments
Issue 1: Inconsistent or no inhibition of AVP-induced cellular response (e.g., calcium mobilization, platelet aggregation).
-
Possible Cause 1: Improper compound handling and storage.
-
Troubleshooting:
-
-
Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting:
-
Vehicle Effects: Ensure the final concentration of the solvent (e.g., DMSO) in the assay medium is consistent across all conditions and is at a level that does not affect cell viability or the experimental readout.
-
Incubation Time: Optimize the pre-incubation time with this compound before adding the agonist (AVP). A pre-incubation of 15-30 minutes is often a good starting point.[7]
-
Agonist Concentration: Verify that the concentration of AVP used is appropriate to elicit a submaximal response, allowing for the detection of inhibitory effects. Using a very high concentration of AVP may overcome the competitive antagonism of this compound.
-
-
-
Possible Cause 3: Low or absent V1a receptor expression in the cell line.
-
Troubleshooting:
-
Confirm the expression of V1a receptors in your cell line using techniques such as RT-qPCR, Western blot, or radioligand binding assays.
-
If possible, use a positive control cell line known to express functional V1a receptors.
-
-
In Vivo Experiments
Issue 2: Lack of expected physiological effect after oral or intravenous administration.
-
Possible Cause 1: Inadequate dosage or bioavailability.
-
Troubleshooting:
-
Review the literature for effective dose ranges in your specific animal model and for the intended biological effect. Doses can range from 0.125 mg/kg (i.v.) to 10 mg/kg (p.o.) depending on the study.[8]
-
Consider the route of administration and its impact on bioavailability. While this compound is orally active, its absorption and metabolism can vary.[1]
-
For oral administration, ensure proper formulation and delivery to maximize absorption.
-
-
-
Possible Cause 2: Timing of administration and measurement.
-
Troubleshooting:
-
The peak effect of this compound can occur between 2 and 6 hours after oral administration.[9] Time your experimental measurements to coincide with the expected peak plasma concentration and receptor occupancy.
-
This compound has a long duration of action, which can be over 8 hours at a dose of 10 mg/kg orally.[1][7]
-
-
-
Possible Cause 3: Species-specific differences in receptor affinity or drug metabolism.
-
Troubleshooting:
-
While this compound has high affinity for both rat and human V1a receptors, there can be species-specific differences.[1]
-
Consult literature specific to your animal model to confirm the suitability of this compound.
-
-
Issue 3: Unexpected or off-target effects.
-
Possible Cause 1: High dosage leading to reduced selectivity.
-
Troubleshooting:
-
Although highly selective, at very high concentrations, the possibility of off-target effects on other receptors like V1b, V2, or oxytocin receptors cannot be entirely ruled out.[1]
-
Perform a dose-response study to identify the lowest effective dose that produces the desired V1a antagonism without confounding effects.
-
-
-
Possible Cause 2: Interaction with other biological systems.
-
Troubleshooting:
-
Review the known physiological roles of vasopressin and the V1a receptor in your experimental context. The observed effects may be legitimate consequences of V1a receptor blockade that were not initially anticipated.
-
For behavioral studies, consider that the OT/vasopressin system can have complex modulatory roles.[10]
-
-
Data Presentation
Table 1: In Vitro Affinity and Potency of this compound
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| Ki | Rat | Liver | 1.6 ± 0.2 nM | [1][3] |
| Human | Platelets | 6.3 ± 0.6 nM | [1][3] | |
| Human | Adrenals | 1.1 ± 0.2 nM | [1][3] | |
| Human | Myometrium | 1.5 ± 0.4 nM | [1][3] | |
| IC50 | Human | Platelet Aggregation | 3.7 ± 0.4 nM | [1][7] |
| pA2 | Rat | Caudal Artery Contraction | 9.42 | [1][3] |
Table 2: In Vivo Efficacy of this compound
| Species | Model | Route of Administration | Dose | Effect | Reference |
| Rat | Pithed Rat (Pressor Response) | Intravenous | 0.1 - 1 mg/kg | Inhibition of AVP-induced pressor response | [1][7] |
| Rat | Conscious Normotensive Rat | Oral | 1 - 10 mg/kg | Inhibition of AVP-induced pressor response | [1][7] |
| Rabbit | Conscious Rabbit (Coronary Vasoconstriction) | Intravenous | 0.125 - 0.5 mg/kg | Protection against AVP-induced T-wave elevation | [8] |
| Rabbit | Conscious Rabbit (Coronary Vasoconstriction) | Oral | 2.5 - 10 mg/kg | Protection against AVP-induced T-wave elevation | [8] |
| Human | Healthy Volunteers (Skin Blood Flow) | Oral | 30 - 300 mg | Inhibition of AVP-induced vasoconstriction | [9] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of AVP-Induced Platelet Aggregation
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
-
Assay Procedure:
-
Pre-warm the PRP to 37°C.
-
Add a defined volume of PRP to an aggregometer cuvette with a stir bar.
-
Add this compound (dissolved in DMSO and then diluted in saline) or vehicle control to the cuvette and incubate for 15 minutes at 37°C with stirring.
-
Initiate platelet aggregation by adding a submaximal concentration of Arginine Vasopressin (AVP).
-
Monitor the change in light transmittance for 5-10 minutes to measure the extent of aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Protocol 2: In Vivo Assessment of Antihypertensive Effects in Rats
-
Animal Preparation:
-
Use conscious, normotensive rats instrumented with arterial catheters for blood pressure measurement.
-
Allow the animals to acclimate to the experimental setup to minimize stress.
-
-
Drug Administration:
-
Administer this compound or vehicle control by the desired route (e.g., oral gavage or intravenous injection). For oral administration, a common vehicle is 5% arabic gum.[7]
-
-
Experimental Procedure:
-
After a specified pre-treatment time (e.g., 60 minutes for oral administration), administer a bolus injection of AVP intravenously to induce a pressor response.
-
Continuously record arterial blood pressure before and after AVP administration.
-
-
Data Analysis:
-
Measure the peak increase in diastolic or mean arterial blood pressure in response to AVP in both the vehicle and this compound-treated groups.
-
Calculate the percentage inhibition of the AVP-induced pressor response by this compound.
-
Mandatory Visualizations
References
- 1. JCI - Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound|150375-75-0|COA [dcchemicals.com]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. Effects of this compound, a non-peptide antagonist of vasopressin V1a receptors, on vasopressin-induced coronary vasoconstriction in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound, a new orally active and specific vasopressin V1 receptor antagonist, on vasopressin-induced vasoconstriction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The Non-Peptide Arginine-Vasopressin v1a Selective Receptor Antagonist, SR49059, Blocks the Rewarding, Prosocial, and Anxiolytic Effects of 3,4-Methylenedioxymethamphetamine and Its Derivatives in Zebra Fish [frontiersin.org]
Technical Support Center: SR 49059 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SR 49059 in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. How should I prepare this compound for in vivo administration?
The optimal preparation method depends on the intended route of administration. Based on published literature, here are recommended starting points:
-
Oral (p.o.) Administration: this compound can be suspended in 5% gum arabic in water.[1]
-
Intravenous (i.v.) Administration: A common vehicle is an aqueous solution containing 10% DMSO.[1]
-
Intramuscular (i.m.) Administration: While less common in the reviewed literature for this compound, this route has been used for other non-peptide antagonists. Formulation would likely involve solubilization in a biocompatible solvent system.
-
Intracerebroventricular (i.c.v.) Administration: For direct central nervous system delivery, this compound can be dissolved in a sterile, artificial cerebrospinal fluid (aCSF). Given its solubility in DMSO, a low percentage of DMSO in aCSF could be used, but it is critical to ensure the final DMSO concentration is non-toxic to neural tissue.
Troubleshooting Preparation:
-
Precipitation upon dilution: If you observe precipitation when diluting a DMSO stock solution with aqueous buffers, try the following:
-
Gently warm the diluent.
-
Increase the percentage of DMSO in the final solution (ensure it remains within tolerable limits for the animal model).
-
Consider using a surfactant like Tween 80 or Cremophor EL, but be aware of their potential biological effects.
-
-
Compound not dissolving: Ensure you are using a high-purity solvent. Sonication can aid in dissolving the compound. This compound is soluble in DMSO up to 30 mM.[2]
2. What are the recommended dosages for this compound in different animal models?
Dosage will vary depending on the animal model, the route of administration, and the specific research question. The following table summarizes dosages used in various studies:
| Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Rat | Intravenous (i.v.) | 0.5 - 1 mg/kg | Inhibition of AVP-induced pressor response | [1] |
| Rat | Oral (p.o.) | 10 mg/kg | Long-lasting (>8 hours) inhibition of AVP-induced pressor response | [1][3] |
| Rabbit | Intravenous (i.v.) | 0.125 - 2 mg/kg | Protection against AVP-induced coronary vasoconstriction | |
| Rabbit | Oral (p.o.) | 2.5 - 10 mg/kg | Long-lasting (>6 hours) protection against AVP-induced cardiac effects | |
| Piglet | Intravenous (i.v.) | 1 - 3 mg/kg | Antagonism of AVP-induced hypertension | [4] |
| Piglet | Intracerebroventricular (i.c.v.) | 500 - 1500 µ g/side | Central administration for emesis studies | [4] |
| Zebrafish | Intramuscular (i.m.) | 0.01 - 1 ng/kg | Blockade of MDMA-induced behavioral effects | |
| Mouse | Not specified | High-dose (not quantified) | Reduction of cerebral edema post-intracerebral hemorrhage | [5] |
3. I am not observing the expected effect of this compound in my experiment. What could be the issue?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Integrity: Verify the purity and integrity of your this compound stock. Improper storage (store at +4°C) can lead to degradation.
-
Vehicle and Formulation: Ensure the compound is fully dissolved or homogenously suspended in the vehicle. For oral administration, ensure adequate mixing before each gavage.
-
Route of Administration and Bioavailability:
-
Blood-Brain Barrier: this compound does not readily cross the blood-brain barrier.[6] If you are investigating central effects, systemic administration (i.v., p.o.) will likely be ineffective. In this case, direct central administration (e.g., i.c.v.) is necessary.
-
Oral Bioavailability: While orally active, the bioavailability may vary between species and individuals. Consider performing pharmacokinetic studies to determine the plasma concentration of this compound in your model.
-
-
Dosage: The effective dose can be highly dependent on the specific endpoint being measured. You may need to perform a dose-response study to determine the optimal concentration for your experiment.
-
Metabolism: The half-life of the compound may be shorter in your animal model than anticipated. Consider more frequent administration or a different delivery route.
4. What are the known off-target effects of this compound?
This compound is a highly selective antagonist for the vasopressin V1a receptor. It exhibits much lower affinity (by two orders of magnitude or more) for V1b, V2, and oxytocin receptors.[3] It also has no measurable affinity for a wide range of other receptors.[3] However, as with any pharmacological agent, it is crucial to include appropriate controls in your experiments to rule out potential off-target effects.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration in Rats
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile water for injection or 0.9% saline
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add a sufficient volume of DMSO to dissolve the this compound. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Vortex briefly to ensure complete dissolution.
-
For a final injection solution of 10% DMSO, dilute the stock solution 1:10 with sterile water for injection or saline. For example, to prepare 1 mL of the final solution, add 100 µL of the 10 mg/mL stock to 900 µL of sterile water.
-
Mix thoroughly by gentle inversion. Visually inspect for any precipitation.
-
Administer the solution to the animal at the desired dosage.
-
Protocol 2: Preparation of this compound for Oral Gavage in Rats
-
Materials:
-
This compound powder
-
Gum arabic
-
Sterile distilled water
-
-
Procedure:
-
Prepare a 5% (w/v) solution of gum arabic in sterile distilled water. This may require gentle heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Weigh the desired amount of this compound.
-
Create a homogenous suspension of this compound in the 5% gum arabic solution at the desired final concentration. This can be achieved by trituration with a mortar and pestle or by vigorous vortexing.
-
Ensure the suspension is well-mixed immediately before each administration to prevent settling of the compound.
-
Visualizations
Caption: Troubleshooting logic for unexpected experimental outcomes with this compound.
Caption: Workflow for preparing this compound for intravenous and oral administration.
Caption: Simplified signaling pathway of vasopressin (AVP) via the V1a receptor and the antagonistic action of this compound.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. rndsystems.com [rndsystems.com]
- 3. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A nonpeptide vasopressin V(1a) receptor antagonist, this compound, does not prevent cisplatin-induced emesis in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-treatment with SR49059 Improves Outcomes Following an Intracerebral Hemorrhagic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of the non-peptide vasopressin V1a receptor antagonist SR-49059 in the rat brain: an in vitro and in vivo autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SR 49059 In Vivo Antagonist Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vasopressin V1a receptor antagonist, SR 49059. The information is designed to address specific issues that may be encountered during in vivo experiments.
Duration of Antagonist Activity: Quantitative Data
The following tables summarize the in vivo antagonist activity of this compound across different species and routes of administration.
Table 1: Oral Administration of this compound in Rats
| Dose (mg/kg, p.o.) | Animal Model | Assay | Duration of Action | Reference |
| 10 | Conscious Normotensive Rats | Inhibition of Arginine Vasopressin (AVP)-induced pressor response | > 8 hours | [1][2] |
Table 2: Intravenous and Oral Administration of this compound in Rabbits
| Dose (mg/kg) | Route | Animal Model | Assay | Key Findings | Duration of Action | Reference |
| 0.125 - 0.5 | i.v. | Conscious Rabbits | Inhibition of AVP-induced coronary vasoconstriction (T-wave elevation and heart rate decrease) | Dose-dependent protection. ED50 for T-wave elevation: 95 µg/kg. ED50 for heart rate decrease: 30 µg/kg. | Not specified | [3] |
| 2.5 - 10 | p.o. | Conscious Rabbits | Inhibition of AVP-induced coronary vasoconstriction (T-wave elevation and heart rate decrease) | Dose-dependent protection. | > 6 hours (at 10 mg/kg) | [3] |
Table 3: Oral Administration of this compound in Humans
| Dose | Animal Model | Assay | Onset and Peak Effect | Duration of Action | Reference |
| Single oral doses | Healthy Volunteers | Inhibition of AVP-induced skin vasoconstriction | Peak effect observed between 2 and 6 hours post-administration. | Inhibition persisted for up to 6 hours. | [4] |
| 300 mg (single oral dose) | Healthy Women | Inhibition of lysine vasopressin-induced uterine contractions | Not specified | Antagonistic effect observed at 1, 2, and 3 hours post-administration. | [5] |
| 400 mg (single oral dose) | Women in Preterm Labor | Inhibition of uterine contractions | Decrease in contraction frequency within the first 30 minutes. | Effect sustained for at least 6 hours. | [6] |
Experimental Protocols
AVP-Induced Pressor Response in Conscious Normotensive Rats
Objective: To evaluate the in vivo efficacy and duration of action of this compound in antagonizing the pressor effects of arginine vasopressin (AVP).
Methodology:
-
Animal Preparation: Use conscious, normotensive rats (e.g., Sprague-Dawley). For blood pressure measurement, animals are typically catheterized in a major artery (e.g., carotid or femoral artery) under anesthesia and allowed to recover before the experiment.
-
This compound Administration:
-
For oral administration (per os), this compound is solubilized in a suitable vehicle, such as 5% gum arabic.[1]
-
Administer the desired dose of this compound or vehicle control to the rats.
-
-
AVP Challenge:
-
At various time points after this compound administration (e.g., 1, 2, 4, 6, 8 hours), administer an intravenous (i.v.) bolus of AVP to induce a pressor response.
-
The dose of AVP should be predetermined to cause a consistent and submaximal increase in blood pressure.
-
-
Data Acquisition and Analysis:
-
Continuously monitor and record arterial blood pressure.
-
The antagonist effect of this compound is quantified by measuring the inhibition of the AVP-induced increase in mean arterial pressure at each time point compared to the vehicle-treated control group.
-
The duration of action is defined as the time period during which a significant inhibition of the AVP pressor response is observed.
-
AVP-Induced Coronary Vasoconstriction in Conscious Rabbits
Objective: To assess the protective effect of this compound against AVP-induced coronary vasoconstriction.
Methodology:
-
Animal Preparation: Use conscious male New Zealand rabbits. Animals are equipped with instrumentation to record electrocardiogram (ECG) and heart rate.
-
This compound Administration:
-
For intravenous (i.v.) administration, this compound can be dissolved in a vehicle like an aqueous 10% DMSO solution.[1]
-
For oral administration, a suspension in a suitable vehicle is used.
-
Administer this compound or vehicle control at the desired doses.
-
-
AVP Challenge:
-
After a predetermined pretreatment time (e.g., 30 minutes for i.v., longer for oral), administer a high intravenous dose of AVP (e.g., 0.5 IU or 1.23 µ g/animal ) to induce transient T-wave elevation and bradycardia, which are indicative of cardiac ischemia due to coronary vasoconstriction.[3]
-
-
Data Acquisition and Analysis:
-
Monitor and record ECG and heart rate before and after the AVP challenge.
-
The efficacy of this compound is determined by its ability to dose-dependently inhibit the AVP-induced T-wave elevation and heart rate decrease.
-
The duration of action for oral administration is assessed by performing the AVP challenge at different time points after this compound administration.
-
Visualizations
Caption: Vasopressin V1a receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for assessing this compound antagonist activity in the rat pressor model.
Troubleshooting and FAQs
Q1: We are not observing the expected long duration of action of this compound after oral administration in rats. What could be the issue?
A1: Several factors could contribute to a shorter-than-expected duration of action:
-
Vehicle and Formulation: Ensure that this compound is properly solubilized or suspended in the administration vehicle. For oral administration in rats, a 5% gum arabic solution has been successfully used.[1] Improper formulation can lead to poor absorption and reduced bioavailability.
-
Dose: A 10 mg/kg oral dose has been shown to have a duration of action greater than 8 hours in rats.[1][2] If you are using a lower dose, the duration of the antagonist effect will likely be shorter. Consider performing a dose-response study to determine the optimal dose for your experimental needs.
-
Animal Strain and Health: The health status and strain of the rats can influence drug metabolism and pharmacokinetics. Ensure that the animals are healthy and that the strain used is consistent with those in published studies.
-
Gavage Technique: Improper oral gavage technique can lead to incomplete dosing or aspiration, which would reduce the effective dose administered.
Q2: What is the recommended washout period between this compound treatments in a crossover study design?
A2: The washout period should be sufficient to ensure that the drug is completely cleared from the system to avoid carry-over effects. While the specific half-life in rats from the provided search results is not detailed, in human studies, a washout period of at least one week was used between treatments.[4] Given the long duration of action, a washout period of at least 5-7 days is advisable for rodent studies to ensure complete elimination.
Q3: Can this compound be used to study the central effects of V1a receptor antagonism?
A3: this compound does not readily cross the blood-brain barrier. In vivo studies in rats have shown that intravenously administered [3H]SR-49059 does not enter the brain parenchyma, although it can bind to regions lacking a blood-brain barrier, such as circumventricular organs. Therefore, for studying the central effects of V1a receptor antagonism, direct central administration (e.g., intracerebroventricular injection) would be necessary.
Q4: We are observing significant variability in the AVP-induced pressor response in our control animals. How can we reduce this variability?
A4: Variability in the AVP pressor response can be influenced by several factors:
-
Acclimatization: Ensure that the animals are adequately acclimatized to the experimental conditions, including handling and the measurement apparatus, to minimize stress-induced fluctuations in blood pressure.
-
Anesthesia: If a short-acting anesthetic is used for any procedures, ensure a consistent and adequate recovery period, as residual anesthetic effects can alter cardiovascular responses.
-
AVP Dose and Preparation: Prepare fresh AVP solutions for each experiment and ensure the dose is consistent and administered as a rapid bolus to elicit a sharp and reproducible pressor response.
-
Hydration Status: The hydration status of the animals can influence baseline blood pressure and responsiveness to vasopressin. Ensure consistent access to water before the experiment.
Q5: Is this compound selective for the V1a receptor?
A5: Yes, this compound is a highly selective antagonist for the vasopressin V1a receptor. It exhibits much lower affinity (by two orders of magnitude or more) for V1b and V2 vasopressin receptors, as well as for the oxytocin receptor.[2]
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a non-peptide antagonist of vasopressin V1a receptors, on vasopressin-induced coronary vasoconstriction in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Effects of this compound, an orally active V1a vasopressin receptor antagonist, on vasopressin-induced uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of relcovaptan (this compound), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding SR 49059 degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of SR 49059 in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound, also known as Relcovaptan, is a potent and selective non-peptide antagonist of the vasopressin V1A receptor.[1] It is orally active and displays high affinity for both rat and human V1A receptors. In research, it is widely used in both in vitro and in vivo studies to investigate the roles of the vasopressin V1A receptor in various physiological processes. Common applications include studies on vasoconstriction, platelet aggregation, and neurological functions.[2]
Q2: What are the general recommendations for storing this compound?
Proper storage is crucial to maintain the stability and activity of this compound. For the solid (powder) form, it is recommended to store it at +4°C for short-term storage and at -20°C for long-term storage (up to 2 years).[3] Solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[3][4][5]
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in DMSO up to 100 mg/mL.[4] When preparing stock solutions, it is advisable to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can affect the stability of the compound. For in vivo studies, formulations have included aqueous solutions of 10% DMSO for intravenous injections and 5% gum arabic for oral administration.[6]
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the available literature, its chemical structure, which includes a sulfonamide group, suggests potential susceptibility to certain degradation mechanisms. Sulfonamides can undergo hydrolysis, particularly under acidic conditions, and this process can be accelerated by increased temperatures.[7] Additionally, many pharmaceutical compounds are sensitive to light, and photodegradation is a potential concern.[8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, with a focus on preventing degradation.
Issue 1: Inconsistent or lower than expected activity in in vitro assays.
| Potential Cause | Troubleshooting Steps |
| Degradation of stock solution | - Prepare fresh stock solutions in anhydrous DMSO. - Aliquot stock solutions to minimize freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage. |
| Hydrolysis in aqueous buffer | - Prepare working solutions in buffer immediately before use. - If pre-incubation is necessary, perform a stability test of this compound in the specific buffer at the experimental temperature. - Maintain a neutral or slightly basic pH if compatible with the experimental system, as sulfonamides can be more stable under these conditions. |
| Photodegradation | - Protect solutions containing this compound from light by using amber vials or covering containers with aluminum foil. - Minimize exposure of experimental setups to direct light. |
| Adsorption to plastics | - Use low-adhesion microplates and pipette tips. - Include a small percentage of a non-ionic surfactant (e.g., 0.01% Triton X-100) in the assay buffer, if compatible with the experiment, to reduce non-specific binding. |
Issue 2: Reduced efficacy or variability in in vivo studies.
| Potential Cause | Troubleshooting Steps |
| Degradation of dosing solution | - Prepare dosing formulations fresh on the day of the experiment. - For oral gavage, ensure the vehicle (e.g., 5% gum arabic) is properly prepared and the compound is uniformly suspended. - For intravenous administration, ensure the DMSO concentration is compatible with the animal model and does not cause precipitation upon injection. |
| Metabolic instability | - While this compound is orally active, its metabolic fate can vary between species. - Review literature for pharmacokinetic data in the specific animal model being used. |
Data Summary
Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | N/A | +4°C | Short-term | Keep tightly sealed and protected from moisture. |
| Solid (Powder) | N/A | -20°C | Up to 2 years | For long-term storage.[3] |
| Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[4][5] |
| Solution | DMSO | -80°C | Up to 6 months | Recommended for long-term solution storage.[4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer immediately before adding to the cells.
-
Protect the working solutions from light during preparation and incubation.
Visualizations
Signaling Pathway of Vasopressin V1A Receptor
Caption: V1A receptor signaling and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Stability
Caption: A logical workflow for testing the stability of this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A decision-making diagram for troubleshooting experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|150375-75-0|COA [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. [Photochemical model studies on skin photosensitizing drugs: sulfonamides and sulfonylureas] - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 49059 cross-reactivity with oxytocin receptors
This technical support center provides researchers, scientists, and drug development professionals with detailed information and troubleshooting guidance for experiments involving SR 49059, a potent and selective vasopressin V1a receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as Relcovaptan, is a potent, orally active, and selective non-peptide antagonist of the vasopressin V1a receptor.[1][2][3] It exhibits high affinity for both rat and human V1a receptors.[2][3] Its primary mechanism of action is to block the physiological effects mediated by the V1a receptor, such as vasoconstriction.[4][5]
Q2: How significant is the cross-reactivity of this compound with the oxytocin receptor?
This compound demonstrates a high degree of selectivity for the vasopressin V1a receptor over the oxytocin receptor.[3] Studies have shown that its affinity for the oxytocin receptor is significantly lower, often by two orders of magnitude or more.[3] While some level of cross-reactivity can occur at high concentrations, under typical experimental conditions, this compound is considered a selective V1a antagonist.[6]
Q3: What are the downstream signaling pathways of the V1a and oxytocin receptors?
Both the vasopressin V1a receptor and the oxytocin receptor are G protein-coupled receptors (GPCRs).[7][8][9]
-
Vasopressin V1a Receptor: Upon activation by vasopressin, the V1a receptor primarily couples to Gαq/11 proteins.[5][9][10] This initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][8] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][8] This pathway is crucial for physiological responses like smooth muscle contraction.[5]
-
Oxytocin Receptor: The oxytocin receptor can couple to both Gαq and Gαi proteins.[7][11] Similar to the V1a receptor, coupling to Gαq activates the PLC-IP3-Ca2+ pathway, leading to increased intracellular calcium.[7][12] This is a key mechanism for uterine contractions during labor.[11][12] Coupling to Gαi can lead to the inhibition of adenylyl cyclase and other downstream effects.
Troubleshooting Guide
Problem 1: Inconsistent results in binding affinity assays.
-
Possible Cause: Issues with membrane preparation, radioligand stability, or assay conditions.
-
Troubleshooting Steps:
-
Membrane Quality: Ensure membrane preparations are of high quality and have been stored properly at -80°C. Perform a protein concentration assay to normalize the amount of membrane used in each well.
-
Radioligand Integrity: Check the expiration date and storage conditions of the radioligand. Consider running a quality control check, such as a saturation binding experiment, to ensure the ligand is performing as expected.
-
Equilibrium Conditions: Verify that the incubation time is sufficient to reach equilibrium. For high-affinity ligands, this may require longer incubation times.[13]
-
Non-Specific Binding: Ensure that the concentration of the competing non-labeled ligand used to determine non-specific binding is sufficient (typically 100-1000 fold higher than the Kd of the radioligand).
-
Problem 2: No or low signal in calcium mobilization assays after antagonist treatment.
-
Possible Cause: Low receptor expression in the cell line, issues with the fluorescent dye, or incorrect antagonist concentration.
-
Troubleshooting Steps:
-
Cell Line Verification: Confirm that the cell line used expresses a sufficient number of functional V1a or oxytocin receptors. This can be verified by receptor binding assays or qPCR.[14] For cell lines with low endogenous expression, consider using a transient or stable transfection system.[15]
-
Dye Loading: Optimize the loading conditions for the calcium-sensitive fluorescent dye, including concentration, incubation time, and temperature.[16][17] Some cell lines may require the use of probenecid to prevent dye extrusion.[16][18]
-
Antagonist Concentration and Incubation: Ensure that the concentration of this compound is appropriate to antagonize the receptor. A dose-response curve should be performed. Also, ensure sufficient pre-incubation time with the antagonist before adding the agonist to allow for binding to the receptor.
-
Quantitative Data
Table 1: Binding Affinity of this compound for Vasopressin V1a and Oxytocin Receptors
| Receptor Target | Species | Tissue/Cell Line | Ligand | Ki (nM) | Reference |
| Vasopressin V1a | Rat | Liver | This compound | 1.6 ± 0.2 | [3] |
| Vasopressin V1a | Human | Liver | [3H]this compound | 2.95 ± 0.64 (Kd) | [19] |
| Vasopressin V1a | Human | Platelets | This compound | 1.1 - 6.3 | [3] |
| Vasopressin V1a | Human | Myometrium | This compound | 1.1 - 6.3 | [3] |
| Vasopressin V1a | Human | Aortic Smooth Muscle Cells | This compound | 1.4 ± 0.3 | [20] |
| Oxytocin Receptor | Rat | Uterus | This compound | > 1000 | [3] |
| Oxytocin Receptor | Human | Myometrium | This compound | > 1000 | [3] |
| Oxytocin Receptor | Mouse | COS-7 cells (transfected) | This compound | ~100 | [21] |
Table 2: Functional Activity of this compound
| Assay | Agonist | Tissue/Cell Line | Measured Effect | IC50 (nM) | Reference |
| Platelet Aggregation | Arginine Vasopressin (AVP) | Human Platelets | Inhibition of aggregation | 3.7 ± 0.4 | [3] |
| Calcium Mobilization | Arginine Vasopressin (AVP) | Human Aortic Smooth Muscle Cells | Inhibition of Ca2+ increase | 0.41 ± 0.06 | [20] |
| Uterine Contraction | Vasopressin | Human (in vivo) | Inhibition of contractions | Dose-dependent inhibition | [22] |
| Uterine Contraction | Oxytocin | Human (in vivo) | No significant inhibition at tested doses | - | [22] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a general guideline for determining the binding affinity (Ki) of this compound for the vasopressin V1a or oxytocin receptor.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration. Store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]Arginine Vasopressin for V1a receptors, or [3H]Oxytocin for oxytocin receptors) at a concentration close to its Kd.
-
Increasing concentrations of unlabeled this compound.
-
For determining non-specific binding, add a high concentration of a known non-labeled ligand (e.g., unlabeled Arginine Vasopressin or Oxytocin).
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
-
Calcium Mobilization Assay
This protocol outlines a general procedure for assessing the functional antagonism of this compound at Gq-coupled receptors like the V1a and oxytocin receptors.
-
Cell Culture and Plating:
-
Culture cells expressing the receptor of interest in a suitable medium.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate and grow to near confluency.[17]
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5).[16][18] Probenecid may be included to prevent dye leakage.[16][18]
-
Remove the cell culture medium and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye uptake.[17]
-
-
Assay Procedure:
-
After incubation, wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).[18]
-
Establish a baseline fluorescence reading.
-
Add a pre-determined concentration of the agonist (e.g., Arginine Vasopressin or Oxytocin) to stimulate the receptor.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of the agonist alone (100%) and baseline (0%).
-
Plot the normalized response as a function of the log concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound.
-
Visualizations
Caption: Vasopressin V1a Receptor Signaling Pathway.
Caption: Oxytocin Receptor Signaling Pathway.
Caption: Experimental Workflow for Antagonist Characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 3. JCI - Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 4. ahajournals.org [ahajournals.org]
- 5. scbt.com [scbt.com]
- 6. Cross-talk among oxytocin and arginine-vasopressin receptors: Relevance for basic and clinical studies of the brain and periphery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 9. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 18. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 19. Binding of [3H] this compound, a potent nonpeptide vasopressin V1a antagonist, to rat and human liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of SR-49059, a vasopressin V1a antagonist, on human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibitory effects of this compound on oxytocin-and vasopressin-induced uterine contractions in non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control for SR 49059 from different suppliers
This technical support center provides researchers, scientists, and drug development professionals with essential information for the quality control and troubleshooting of SR 49059 obtained from various suppliers.
Frequently Asked Questions (FAQs)
Q1: We are observing a lower than expected potency of this compound in our in vitro assays compared to published data. What could be the cause?
A1: Several factors could contribute to this discrepancy:
-
Purity of the Compound: The actual purity of the this compound lot may be lower than stated by the supplier. Impurities can interfere with the assay or reduce the effective concentration of the active compound. We recommend performing analytical chemistry checks such as HPLC or LC-MS to verify the purity.
-
Solubility Issues: this compound is soluble in DMSO.[1][2] Ensure that the compound is fully dissolved before preparing your final dilutions. Precipitates can lead to a lower effective concentration in your assay medium.
-
Compound Stability: While this compound is stable as a solid when stored correctly, long-term storage of stock solutions is not recommended.[3] We advise preparing fresh stock solutions and using them within a month when stored at -20°C.[4]
-
Assay Conditions: The potency of this compound can be influenced by the specific conditions of your assay, such as cell type, receptor expression levels, and the concentration of the agonist (e.g., Arginine Vasopressin - AVP).
Q2: Our in vivo experiments with this compound are showing inconsistent results between batches from the same supplier. How can we troubleshoot this?
A2: Batch-to-batch variability can be a significant issue. Here are some steps to identify the source of the inconsistency:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each batch from your supplier. Compare the purity, and any other provided specifications between the batches.
-
Perform Independent QC: It is good practice to perform your own quality control on each new batch. This could include identity confirmation by Mass Spectrometry and purity analysis by HPLC.
-
Functional Assay Validation: Before starting a large in vivo experiment, validate each new batch with a simple in vitro functional assay, such as the inhibition of AVP-induced platelet aggregation, to confirm its biological activity.[5][6]
Q3: How can we confirm the identity and purity of the this compound we have purchased?
A3: You can use standard analytical techniques to confirm the identity and purity of your this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a common method to assess the purity of small molecules. Most suppliers state a purity of ≥98% for this compound.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the identity of the compound by determining its molecular weight (M.Wt: 620.5 g/mol ) and also provide an estimate of its purity.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural confirmation, ¹H NMR and ¹³C NMR can be performed.
Q4: What are the recommended storage conditions for this compound?
A4:
-
Solid Form: this compound powder should be stored at +4°C for short-term storage and -20°C for long-term storage (up to 2 years).[1][2][4] The vial should be kept tightly sealed.
-
Stock Solutions: It is recommended to prepare stock solutions in DMSO.[1][2] These solutions should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to one month.[4] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Complete lack of this compound activity | Incorrect compound supplied. | Verify the identity of the compound using LC-MS. |
| Compound degradation. | Check storage conditions. Prepare fresh stock solutions. | |
| Reduced potency in cellular assays | Sub-optimal purity. | Check purity using HPLC. |
| Poor solubility. | Ensure complete dissolution of the compound in DMSO before further dilution. | |
| Cell line variability. | Ensure consistent cell passage number and receptor expression levels. | |
| Inconsistent in vivo results | Batch-to-batch variability. | Perform QC on each new batch (HPLC, LC-MS, and a functional assay). |
| Differences in formulation/vehicle. | Use a consistent and appropriate vehicle for administration. This compound has been solubilized in 5% arabic gum for oral administration.[6] |
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an this compound sample.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute this stock solution to a final concentration of 100 µg/mL with an appropriate mobile phase mixture (e.g., Acetonitrile:Water with 0.1% Trifluoroacetic acid).
-
HPLC System: A standard HPLC system with a UV detector is required.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% TFA) is typically used. For example, a linear gradient from 20% to 80% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 220 nm or 254 nm.
-
Analysis: The purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram.
In Vitro Functional Assay: Inhibition of AVP-induced Platelet Aggregation
Objective: To assess the biological activity of this compound by its ability to inhibit Arginine Vasopressin (AVP)-induced human platelet aggregation.[5][6][7]
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human blood from healthy volunteers in tubes containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Platelet Aggregation Measurement: Use a platelet aggregometer. Add a sample of PRP to a cuvette with a stir bar and place it in the aggregometer to warm to 37°C.
-
Baseline Measurement: Record the baseline light transmission.
-
Incubation with this compound: Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a short period (e.g., 5 minutes).
-
Induction of Aggregation: Add a sub-maximal concentration of AVP (e.g., 50 nM) to induce platelet aggregation and record the change in light transmission for several minutes.[7]
-
Data Analysis: Determine the IC50 value for this compound, which is the concentration that inhibits 50% of the AVP-induced platelet aggregation. Published IC50 values are in the low nanomolar range (e.g., 3.7 nM).[1][2][5][6]
Visualizations
Caption: Mechanism of action of this compound on the vasopressin V1a receptor signaling pathway.
Caption: Recommended quality control workflow for new batches of this compound.
References
- 1. This compound | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. This compound|150375-75-0|COA [dcchemicals.com]
- 5. JCI - Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Safety, tolerability, and pharmacokinetics of this compound, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to V1a Receptor Antagonists: SR 49059 vs. OPC-21268
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two nonpeptide V1a receptor antagonists, SR 49059 and OPC-21268. The information presented is collated from publicly available experimental data to assist researchers in selecting the appropriate tool for their studies.
Introduction
The vasopressin V1a receptor, a G-protein coupled receptor, plays a crucial role in regulating various physiological processes, including blood pressure, platelet aggregation, and social behaviors. Consequently, V1a receptor antagonists are valuable research tools and potential therapeutic agents. This guide focuses on a direct comparison of this compound (also known as Relcovaptan) and OPC-21268, two of the earlier developed nonpeptide V1a antagonists.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and OPC-21268, highlighting their binding affinities and functional potencies across different species and tissues.
Table 1: V1a Receptor Binding Affinity (Ki)
| Compound | Species | Tissue/Cell Line | Ki (nM) |
| This compound | Rat | Liver | 1.6 ± 0.2[1] |
| Human | Liver, Platelets, Adrenals, Myometrium | 1.1 - 6.3[1] | |
| OPC-21268 | Rat | V1a Receptor | 380[1] |
| Human | V1a Receptor | 140,000[1] |
Table 2: In Vitro Functional Activity
| Compound | Species | Assay | Potency |
| This compound | Rat | AVP-induced Caudal Artery Contraction | pA2 = 9.42[1] |
| Human | AVP-induced Platelet Aggregation | IC50 = 3.7 ± 0.4 nM[1] | |
| OPC-21268 | Human | AVP-induced Platelet Aggregation | Inactive up to 20 µM[1] |
| Rat | AVP-induced increases in intracellular free Ca2+ (Vascular Smooth Muscle Cells) | Half-maximal inhibition at 100 nM[2] |
Key Findings from Experimental Data
This compound demonstrates high affinity and potency for both rat and human V1a receptors.[1] In stark contrast, OPC-21268 exhibits a significant species-specific difference, with a markedly lower affinity for the human V1a receptor compared to the rat receptor.[1] This is further substantiated by functional assays, where this compound potently inhibits vasopressin-induced human platelet aggregation, while OPC-21268 is largely inactive at high concentrations.[1] In vivo studies have shown that this compound has a long duration of action in inhibiting the pressor response to vasopressin in rats.[1] OPC-21268 has also been shown to be an effective V1 antagonist in vivo in rats.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist for the V1a receptor.
Methodology:
-
Membrane Preparation: Tissues (e.g., rat liver, human platelets) or cells expressing the V1a receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate is then centrifuged to pellet the membranes. The resulting pellet is washed and resuspended in a binding buffer.[4]
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled V1a receptor ligand (e.g., [3H]-Arginine Vasopressin) and varying concentrations of the competing antagonist (this compound or OPC-21268).[4]
-
Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.[4][5]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Platelet Aggregation Assay
Objective: To assess the functional potency (IC50) of the antagonist in inhibiting vasopressin-induced platelet aggregation.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., citrate). The blood is then centrifuged at a low speed to obtain PRP.[7]
-
Aggregation Measurement: The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate. A baseline light transmission is established.
-
Agonist and Antagonist Addition: The antagonist (this compound or OPC-21268) at various concentrations is pre-incubated with the PRP. Vasopressin is then added to induce platelet aggregation.[8]
-
Data Recording and Analysis: The change in light transmission is recorded over time. The IC50 value, the concentration of the antagonist that causes 50% inhibition of the maximum aggregation response induced by vasopressin, is then calculated.[9]
In Vivo Pressor Response Assay
Objective: To evaluate the in vivo efficacy and duration of action of the antagonist in blocking the pressor effects of vasopressin.
Methodology:
-
Animal Model: Conscious, normotensive rats are typically used. The animals are instrumented with arterial catheters for blood pressure measurement.
-
Drug Administration: The antagonist (this compound or OPC-21268) is administered either intravenously or orally.[1][3]
-
Vasopressin Challenge: At various time points after antagonist administration, a submaximal pressor dose of arginine vasopressin is injected intravenously.
-
Blood Pressure Monitoring: Mean arterial pressure is continuously monitored.
-
Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the pressor response to vasopressin compared to the response in vehicle-treated control animals. The duration of action is determined by assessing the time course of this inhibition.
Visualizations
V1a Receptor Signaling Pathway
Caption: V1a receptor signaling pathway and point of antagonist action.
Experimental Workflow for V1a Antagonist Evaluation
Caption: A typical experimental workflow for evaluating V1a antagonists.
Logical Comparison of this compound and OPC-21268
Caption: Logical comparison of this compound and OPC-21268 characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of vasopressin action in vascular smooth muscle by the V1 antagonist OPC-21268 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OPC-21268, an orally effective, nonpeptide vasopressin V1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Aggregation of human blood platelets by vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of vasopressin-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the nonpeptide V(1) vasopressin receptor antagonist SR49059 in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SR 49059 and Atosiban in Tocolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SR 49059 and atosiban, two tocolytic agents investigated for their potential to manage preterm labor. The information presented is based on available experimental data to facilitate an objective evaluation of their performance and mechanisms of action.
Introduction
Preterm birth is a significant contributor to neonatal morbidity and mortality worldwide. Tocolytic agents are administered to inhibit uterine contractions and delay delivery, providing a crucial window for interventions like antenatal corticosteroid administration to improve neonatal outcomes. This guide focuses on two such agents: atosiban, a nonapeptide analogue of oxytocin, and this compound, a nonpeptide vasopressin V1a receptor antagonist. While both target receptors involved in uterine contractility, their selectivity and clinical development status differ significantly.
Mechanism of Action
Atosiban acts as a competitive antagonist at both oxytocin (OT) and vasopressin V1a (V1a) receptors in the myometrium.[1][2] By blocking these receptors, atosiban inhibits the oxytocin-mediated release of inositol trisphosphate (IP3) from the myometrial cell membrane.[1] This, in turn, reduces the release of intracellular calcium from the sarcoplasmic reticulum and the influx of extracellular calcium, leading to a decrease in the frequency and strength of uterine contractions and the induction of uterine quiescence.[1][3]
This compound is a potent and selective nonpeptide antagonist of the vasopressin V1a receptor.[4][5] Its affinity for the V1a receptor is significantly higher than for the oxytocin receptor.[4] The primary mechanism of this compound in the context of uterine contractility is the inhibition of vasopressin-induced myometrial contractions. While vasopressin, structurally similar to oxytocin, can also stimulate uterine contractions, the role of V1a receptor antagonism in overall tocolysis, particularly in comparison to direct oxytocin antagonism, is a key point of investigation.
Signaling Pathway
The signaling pathways for both oxytocin/vasopressin receptor activation leading to uterine contraction and the inhibitory action of atosiban and this compound are depicted below.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and atosiban, focusing on receptor binding affinity and clinical tocolytic efficacy.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | Human Oxytocin Receptor | Human Vasopressin V1a Receptor | Rat Oxytocin Receptor | Rat Vasopressin V1a Receptor |
| This compound | >100[4] | 1.1 - 6.3[4] | >100[4] | 1.6[4] |
| Atosiban | ~10[6] | High Affinity (V1a selective in humans)[7] | High Affinity (OT selective in rats)[7] | Lower Affinity[7] |
Note: Direct comparative Ki values for atosiban at human V1a receptors were not consistently available in the searched literature, though its antagonist activity at this receptor is established.
Table 2: In Vitro/Ex Vivo Inhibition of Uterine Contractions
| Compound | Model | Agonist | Potency (IC50/pA2) | Reference |
| This compound | Human myometrium (non-pregnant) | Vasopressin | Dose-dependent inhibition | [8] |
| Human myometrium (non-pregnant) | Oxytocin | No significant inhibition at tested doses | [8] | |
| Atosiban | Human myometrial cells | Oxytocin | IC50 = 5 nM (for Ca²⁺ increase) | [9] |
| Human myometrium (preterm & term) | Oxytocin | pA2 = 7.86 (preterm), 7.81 (term) | [10] |
Table 3: Clinical Tocolytic Efficacy
| Compound | Study Design | Key Efficacy Endpoint | Result | Reference |
| This compound | Double-blind, placebo-controlled (n=18) | Reduction in uterine contraction frequency at 1.5-2h | 3.2 contractions/30 min vs 7.8 in placebo (p=0.017) | [11] |
| Atosiban | Randomized, double-blind, placebo-controlled (n=501) | Prolongation of pregnancy >7 days (at ≥28 weeks) | Significantly higher than placebo | [3] |
| Prospective multicenter study (n=400) | Prolongation of pregnancy >48 hours | 89% of patients | [12][13] | |
| Prospective multicenter study (n=400) | Prolongation of pregnancy >7 days | 77% of patients | [12][13] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the oxytocin or vasopressin V1a receptor.
Workflow: Radioligand Binding Assay
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells (e.g., CHO, COS-7) recombinantly expressing the human oxytocin or vasopressin V1a receptor, or from tissues known to express the receptor (e.g., human myometrium, liver).
-
Assay Incubation: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [³H]oxytocin or [³H]vasopressin) is incubated with the cell membranes in the presence of a range of concentrations of the unlabeled test compound (this compound or atosiban).
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the radioligand.
Ex Vivo Uterine Contraction Assay
This protocol describes a method to assess the inhibitory effect of tocolytic agents on uterine muscle contractions using isolated myometrial tissue.
Methodology:
-
Tissue Preparation: Myometrial strips are obtained from uterine biopsies from consenting patients (e.g., during cesarean section). The strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Contraction Induction: Spontaneous contractions are allowed to stabilize. Alternatively, contractions can be induced by adding an agonist such as oxytocin or vasopressin to the bath at a concentration that produces a stable, submaximal contractile response.
-
Tocolytic Administration: Once a stable contraction pattern is established, the test compound (this compound or atosiban) is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.
-
Data Recording: The isometric tension of the myometrial strips is continuously recorded using a force transducer connected to a data acquisition system.
-
Data Analysis: The effects of the tocolytic agent on the frequency, amplitude, and duration of uterine contractions are quantified. The concentration of the compound that produces a 50% inhibition of the contractile response (IC50) or the antagonist affinity (pA2) is calculated.
Discussion and Conclusion
The available data indicate that atosiban is a clinically effective tocolytic agent for preterm labor, demonstrating efficacy in prolonging pregnancy with a favorable safety profile.[3][12][13] Its mechanism as a dual oxytocin and vasopressin V1a receptor antagonist targets the primary hormonal pathways responsible for uterine contractions during labor.
This compound, in contrast, is a highly selective vasopressin V1a receptor antagonist.[4] While it has shown efficacy in inhibiting vasopressin-induced uterine contractions, its ability to inhibit oxytocin-induced contractions appears limited.[8] A small clinical study suggests a potential tocolytic effect in preterm labor, but the evidence is not as extensive as for atosiban.[11]
The key difference in their potential application for tocolysis lies in their receptor selectivity. Atosiban's broader antagonism of both oxytocin and vasopressin receptors may offer a more comprehensive inhibition of the signaling pathways that lead to preterm labor. The clinical utility of a highly selective V1a antagonist like this compound for tocolysis would depend on the relative contribution of vasopressin versus oxytocin to myometrial activity in the context of preterm labor.
References
- 1. This compound | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. An oxytocin receptor antagonist (atosiban) in the treatment of preterm labor: a randomized, double-blind, placebo-controlled trial with tocolytic rescue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Citations to Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 5. Inhibition of uterine contractility with various tocolytics with and without progesterone: in vitro studies | Obgyn Key [obgynkey.com]
- 6. researchgate.net [researchgate.net]
- 7. Vasopressin and Oxytocin Receptors [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. Inhibitory effect of barusiban and atosiban on oxytocin-induced contractions of myometrium from preterm and term pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of relcovaptan (this compound), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journalspress.com [journalspress.com]
- 13. zuventus.com [zuventus.com]
SR 49059: A Non-Peptide Alternative to Peptide-Based Vasopressin V1a Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the non-peptide vasopressin V1a receptor antagonist, SR 49059, with traditional peptide-based antagonists. The information presented is supported by experimental data to assist researchers in making informed decisions for their specific applications.
Introduction
The vasopressin V1a receptor, a G protein-coupled receptor, plays a crucial role in various physiological processes, including vasoconstriction, platelet aggregation, and social behaviors.[1] Consequently, V1a receptor antagonists are valuable tools for both basic research and as potential therapeutic agents. For years, peptide-based antagonists have been the standard for studying V1a receptor function. However, the development of orally active, non-peptide antagonists like this compound (also known as Relcovaptan) has provided a significant alternative with distinct advantages.[2][3]
This compound is a potent and selective antagonist of the vasopressin V1a receptor, demonstrating high affinity for both rat and human receptors.[2][3] Unlike its peptide counterparts, this compound is orally bioavailable, offering greater flexibility and ease of use in in vivo studies.[3][4] This guide will delve into a comparative analysis of this compound and peptide-based antagonists, focusing on their binding affinities, functional potencies, and selectivity.
Performance Comparison: this compound vs. Peptide-Based Antagonists
The following table summarizes the key quantitative data for this compound and a representative peptide-based V1a antagonist, the Manning compound (d(CH2)5[Tyr(Me)2]AVP).
| Parameter | This compound (Non-Peptide) | Manning Compound (Peptide) | Receptor/System | Species | Reference |
| Binding Affinity (Ki) | 1.6 ± 0.2 nM | - | V1a Receptor | Rat (liver) | [3] |
| 1.1 - 6.3 nM | - | V1a Receptor | Human (platelets, adrenals, myometrium) | [3] | |
| - | 6.87 nM | V1a Receptor | Hamster (brain) | [2][3][5] | |
| - | Not as selective as in rat | V1a Receptor | Human/Mouse | [5][6] | |
| Functional Antagonism (IC50) | 3.7 ± 0.4 nM | - | AVP-induced platelet aggregation | Human | [3] |
| Functional Antagonism (pA2) | 9.42 | - | AVP-induced contraction of caudal artery | Rat | [3] |
| - | 6.71 (for a similar peptide antagonist) | Vasopressin V1a Receptor | - | [7] | |
| Selectivity | High selectivity over V1b, V2, and oxytocin receptors | Selective for V1a, but selectivity can vary across species | V1a vs. other receptors | Rat, Human | [3][5][6] |
| Oral Bioavailability | Yes | No | - | - | [3][4] |
| Intrinsic Agonist Activity | Devoid of any intrinsic agonistic activity | Generally considered pure antagonists | V1a Receptor | - | [3] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of a compound for a specific receptor.
1. Membrane Preparation:
-
Tissues (e.g., liver, brain) or cells expressing the V1a receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[8]
-
The homogenate is centrifuged to pellet the membranes.[8]
-
The membrane pellet is washed and resuspended in a suitable assay buffer.[8]
2. Binding Reaction:
-
A fixed concentration of a radiolabeled ligand that specifically binds to the V1a receptor (e.g., [3H]this compound or [125I]linear vasopressin antagonist) is incubated with the membrane preparation.[8][9]
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound or a peptide antagonist) are added to the reaction.[3][8]
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.[8]
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.[1][8]
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[8]
-
The radioactivity retained on the filters is measured using a scintillation counter.[8]
4. Data Analysis:
-
The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[3]
Platelet Aggregation Assay
This functional assay measures the ability of an antagonist to inhibit vasopressin-induced platelet aggregation.
1. Platelet-Rich Plasma (PRP) Preparation:
-
Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., citrate).
-
The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.
2. Aggregation Measurement:
-
The PRP is placed in an aggregometer, a device that measures changes in light transmission as platelets aggregate.
-
A baseline light transmission is established.
-
The antagonist (e.g., this compound) at various concentrations is pre-incubated with the PRP.
-
An aggregating agent, arginine vasopressin (AVP), is added to induce platelet aggregation.[10][11]
-
The change in light transmission is recorded over time.
3. Data Analysis:
-
The percentage of aggregation is calculated for each concentration of the antagonist.
-
The IC50 value, the concentration of the antagonist that inhibits 50% of the AVP-induced aggregation, is determined.[3]
Visualizing Mechanisms and Workflows
Vasopressin V1a Receptor Signaling Pathway
Caption: V1a receptor signaling pathway and points of antagonism.
Experimental Workflow: Radioligand Binding Assay
References
- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the V1a vasopressin receptor binding site with pyroglutamate-substituted linear antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective and Potent Agonists and Antagonists for Investigating the Role of Mouse Oxytocin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of vasopressin-induced platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aggregation of human blood platelets by vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Relcovaptan and Other V1a Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the vasopressin V1a receptor antagonist Relcovaptan (SR 49059) with other notable V1a antagonists. The following sections detail their performance based on experimental data, provide an overview of relevant experimental methodologies, and visualize key pathways and workflows.
Introduction to V1a Antagonists
Arginine vasopressin (AVP) is a neuropeptide hormone that plays a crucial role in regulating blood pressure, water homeostasis, and various social behaviors. It exerts its effects through interaction with specific G-protein coupled receptors (GPCRs): V1a, V1b, and V2. The V1a receptor, primarily coupled to the Gq/11 signaling pathway, is found in smooth muscle cells, platelets, hepatocytes, and the brain. Its activation leads to a cascade of intracellular events, including an increase in intracellular calcium, resulting in physiological responses such as vasoconstriction, uterine contractions, and platelet aggregation.[1]
V1a receptor antagonists are a class of drugs that block the action of AVP at the V1a receptor. By doing so, they have therapeutic potential in a range of conditions, including Raynaud's disease, dysmenorrhea, tocolysis (inhibition of preterm labor), and potentially in managing aggression and other central nervous system disorders.[2][3][4][5][6][7][8] Relcovaptan (this compound) is a potent and selective, orally active non-peptide V1a antagonist that has been a key tool in investigating the physiological roles of the V1a receptor.[2][3] This guide provides a comparative analysis of Relcovaptan and other V1a antagonists based on available preclinical and clinical data.
Comparative Analysis of V1a Antagonists: Performance Data
The efficacy and selectivity of V1a antagonists are primarily evaluated based on their binding affinity (Ki or Kd) for the V1a receptor and their functional potency (IC50, EC50, or pA2) in cellular or in vivo assays. The following tables summarize key quantitative data for Relcovaptan and other representative V1a antagonists.
| Compound | Receptor | Species | Binding Affinity (Ki/Kd) [nM] | Reference |
| Relcovaptan (this compound) | V1a | Human | 1.1 - 6.3 | [9][10] |
| V1a | Rat | 1.6 | [9] | |
| V1a (liver membranes) | Human | 2.95 ± 0.64 (Kd) | [5] | |
| V1a (liver membranes) | Rat | 0.63 ± 0.13 (Kd) | [5] | |
| Conivaptan (YM087) | V1a | In vitro | 6.30 | [2] |
| V2 | In vitro | 1.10 | [2] | |
| OPC-21268 | V1a | Human | 140,000 | [11] |
| V1a | Rat | 380 | [11] | |
| Manning Compound | V1a | Hamster | 6.87 | [12] |
| Oxytocin Receptor | Hamster | 213.8 | [12] |
Table 1: Comparative Binding Affinities of V1a Antagonists. This table presents the binding affinities (Ki or Kd values) of Relcovaptan and other V1a antagonists for the V1a receptor across different species. Lower values indicate higher affinity.
| Compound | Assay | Species/Tissue | Functional Potency (IC50/pA2) | Reference |
| Relcovaptan (this compound) | Inhibition of AVP-induced platelet aggregation | Human | IC50 = 3.7 nM | [9][10] |
| Antagonism of AVP-induced vasoconstriction | Human uterine arteries | pA2 = 9.84 | [11] | |
| Inhibition of AVP-induced pressor response (in vivo) | Conscious rats | - | [13] | |
| Conivaptan (YM087) | Increased urine output (in vivo) | Patients with advanced heart failure | Significant increase at 20 and 40 mg doses | [2] |
| Peptide Antagonists | Antagonism of vasopressor response (in vivo) | Rat | pA2 range = 7.86 to 8.44 | [14] |
Table 2: Functional Potency of V1a Antagonists. This table summarizes the functional potency of V1a antagonists in various in vitro and in vivo assays. IC50 represents the concentration required to inhibit 50% of the maximal response, while pA2 is a measure of antagonist potency.
Key Experimental Methodologies
The characterization of V1a antagonists relies on a series of well-established in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Kd) or the inhibition constant (Ki) of a test compound for the V1a receptor.
Principle: A radiolabeled ligand with known high affinity for the V1a receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor). The binding of the radioligand is measured in the presence and absence of a competing unlabeled ligand (the test compound). The ability of the test compound to displace the radioligand is used to calculate its binding affinity.
Generalized Protocol:
-
Membrane Preparation: Tissues or cells expressing the V1a receptor are homogenized and centrifuged to isolate the cell membrane fraction. The protein concentration of the membrane preparation is determined.[3]
-
Incubation: A constant concentration of the radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) is incubated with the membrane preparation in a suitable buffer.
-
Competition: For competition assays, increasing concentrations of the unlabeled test compound (e.g., Relcovaptan) are added to the incubation mixture. Non-specific binding is determined in the presence of a high concentration of an unlabeled standard V1a antagonist.[3]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[3]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Kd for saturation experiments or the IC50 for competition experiments. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[3][12]
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a hallmark of V1a receptor activation.
Objective: To determine the functional potency (IC50 or EC50) of a V1a antagonist.
Principle: Cells expressing the V1a receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with a V1a agonist (e.g., AVP), intracellular calcium levels rise, leading to an increase in fluorescence. A V1a antagonist will inhibit this response in a dose-dependent manner.
Generalized Protocol:
-
Cell Culture: Cells stably or transiently expressing the human V1a receptor are cultured in 96-well or 384-well plates.[6][10]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.[5][6]
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the V1a antagonist for a defined period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A V1a agonist is automatically injected into each well, and the resulting change in fluorescence is measured in real-time.[5][6][10]
-
Data Analysis: The peak fluorescence response is measured for each concentration of the antagonist. The data are then plotted to generate a dose-response curve, from which the IC50 value is calculated.
In Vivo Vasopressor Response Assay
This in vivo assay assesses the ability of a V1a antagonist to block the pressor (blood pressure-increasing) effect of AVP.
Objective: To evaluate the in vivo efficacy and duration of action of a V1a antagonist.
Principle: Anesthetized or conscious animals (e.g., rats) are administered a V1a agonist (AVP), which causes a transient increase in blood pressure. The ability of a pre-administered V1a antagonist to block this pressor response is measured.
Generalized Protocol:
-
Animal Preparation: Animals are instrumented for the continuous measurement of arterial blood pressure.
-
Baseline Measurement: A stable baseline blood pressure is recorded.
-
Antagonist Administration: The V1a antagonist is administered via the desired route (e.g., oral or intravenous).
-
AVP Challenge: At various time points after antagonist administration, a bolus injection of AVP is given, and the peak increase in blood pressure is recorded.[14]
-
Data Analysis: The percentage inhibition of the AVP-induced pressor response is calculated for each dose and time point of the antagonist. ED50 values (the dose required to produce 50% of the maximal effect) can be determined.
Visualizations: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: V1a Receptor Signaling Pathway.
Caption: Experimental Workflow for V1a Antagonist Characterization.
Caption: Logic for Comparative Analysis of V1a Antagonists.
References
- 1. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand binding studies reveal marked species differences in the vasopressin V1 receptor of rat, rhesus and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety, tolerability, and pharmacokinetics of this compound, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of the vasopressin V1a receptor antagonist, this compound, on the response of human uterine arteries to vasopressin and other vasoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. vasopressin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. Synthetic antagonists of in vivo antidiuretic and vasopressor responses to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SR 49059 and Alternative Therapies for Raynaud's Syndrome
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial results for SR 49059, a selective vasopressin V1a receptor antagonist, with established alternative treatments for Raynaud's syndrome. The information is intended to support research and development efforts in this therapeutic area by presenting a consolidated overview of efficacy data and experimental methodologies.
Executive Summary
Raynaud's syndrome, a disorder characterized by vasospasm of the digital arteries, presents a significant therapeutic challenge. While several classes of drugs are used to manage symptoms, there is a continued need for more effective and better-tolerated treatments. This compound (relcovaptan) has been investigated as a potential therapy based on its mechanism of action targeting the vasopressin system. This guide synthesizes the available clinical trial data for this compound and compares it with key alternative treatments, including phosphodiesterase-5 inhibitors, calcium channel blockers, and prostacyclin analogs.
Comparative Efficacy of Treatments for Raynaud's Syndrome
The following tables summarize the quantitative data from clinical trials of this compound and its alternatives. It is important to note that the primary endpoints and patient populations may vary across studies, making direct comparisons challenging.
| Treatment | Dosage | Trial Duration | Primary Efficacy Endpoint(s) | Key Results | Citation |
| This compound | 300 mg once daily | 7 days | Attenuation of cold-induced fall in finger systolic blood pressure | Significantly attenuated the cold-induced fall in systolic pressure by 14.5% compared with placebo (P=0.045). | [1][2] |
| Sildenafil | 50 mg twice daily | 4 weeks | Reduction in frequency and duration of Raynaud's attacks | Mean frequency of attacks reduced from 52 to 35 per 4 weeks (P=0.0064). Mean cumulative attack duration reduced from 1046 to 581 minutes per 4 weeks (P=0.0038). | [1] |
| Modified-Release Sildenafil | 200 mg once daily | 28 days | Percentage reduction in the number of Raynaud's attacks per week | 44% mean reduction in attacks per week compared to 18.1% for placebo (P=0.034). | [3][4] |
| Tadalafil | 20 mg on alternate days | 6 weeks | Improvement in frequency and duration of Raynaud's episodes and Raynaud's Condition Score (RCS) | Significant improvement in mean daily frequency and duration of attacks and RCS compared to baseline and placebo. | [2][5] |
| Nifedipine | 20 mg three times daily | 2 weeks | Percentage decrease in the number of vasospastic attacks | 64.02% to 90.95% improvement in the reduction of vasospastic attacks depending on the underlying cause of Raynaud's. | [6] |
| Intravenous Iloprost | 0.5 to 2.0 ng/kg per min for 6 hours daily | 5 days | Reduction in the mean weekly number of Raynaud's attacks | 39.1% decrease in the mean weekly number of attacks compared to 22.2% with placebo (P=0.005). | [7] |
Experimental Protocols
This compound Clinical Trial Methodology
A single-center, double-blind, placebo-controlled, randomized cross-over study was conducted with 20 patients diagnosed with Raynaud's phenomenon.[1][2]
-
Treatment Regimen : Participants received 300 mg of this compound orally once daily for a 7-day period and a placebo for a 7-day period, separated by a 21-day washout period.[1][2]
-
Efficacy Assessment : The primary endpoint was the change in finger systolic blood pressure and skin temperature before and after a cold-water immersion test (15°C for 3 minutes).[1][2] Measurements were taken at baseline and on days 1 and 7 of each treatment period, at 0, 2, and 4 hours after drug intake. Recovery of digital pressure and skin temperature was monitored at 0, 10, 20, and 32 minutes post-immersion.[1][2]
Alternative Treatment Trial Methodologies (Examples)
-
Sildenafil : A double-blind, placebo-controlled, fixed-dose, crossover study was conducted in 16 patients with symptomatic secondary Raynaud's phenomenon. Patients received 50 mg of sildenafil or a placebo twice daily for 4 weeks. Efficacy was assessed using patient diaries to record the frequency and duration of attacks, and a 10-point Raynaud's Condition Score. Capillary blood flow velocity was also measured.[1]
-
Tadalafil : A double-blind, randomized, cross-over trial in 25 patients with secondary Raynaud's phenomenon resistant to vasodilators. Patients received either a placebo or 20 mg of tadalafil on alternate days as an add-on therapy for 6 weeks, with a 7-day washout period before crossing over. Primary endpoints were improvements in the daily frequency and duration of attacks and the Raynaud's Condition Score.[2][5]
-
Nifedipine : A 6-week randomized, double-blind crossover study compared nifedipine with a placebo in 17 patients with moderate to severe Raynaud's phenomenon. The study assessed the frequency and severity of attacks, with severity rated by patients on a linear analogue scale.[8]
-
Intravenous Iloprost : A multicenter, randomized, parallel, placebo-controlled, double-blind study in 131 patients with Raynaud's phenomenon secondary to systemic sclerosis. Patients received a 6-hour intravenous infusion of iloprost (0.5 to 2.0 ng/kg per minute) or a placebo for five consecutive days. The primary outcomes were the frequency of Raynaud's attacks, a Raynaud severity score, and a physician's overall rating of treatment effect.[7]
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action: V1a Vasopressin Receptor Antagonism
Caption: this compound blocks vasopressin binding to the V1a receptor.
This compound Clinical Trial Workflow
Caption: Workflow of the this compound crossover clinical trial.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Efficacy of tadalafil in secondary Raynaud's phenomenon resistant to vasodilator therapy: a double-blind randomized cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified-release sildenafil reduces Raynaud's phenomenon attack frequency in limited cutaneous systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sildenafil Reduces Attack Frequency in Raynaud's | MDedge [mdedge.com]
- 5. academic.oup.com [academic.oup.com]
- 6. [Controlled study of nifedipine in the treatment of Raynaud's phenomenon] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acpjournals.org [acpjournals.org]
- 8. Controlled trial of nifedipine in the treatment of Raynaud's phenomenon - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Selectivity of SR 49059 in New Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the vasopressin V1a receptor antagonist SR 49059 (also known as relcovaptan) with other relevant alternatives. The data presented herein, supported by detailed experimental protocols, confirms the high selectivity of this compound, making it a valuable tool for research and a potential candidate for therapeutic development.
Data Presentation: A Comparative Analysis of Vasopressin Receptor Antagonists
The selectivity of this compound for the V1a receptor is a key attribute that distinguishes it from other vasopressin receptor antagonists. The following tables summarize the binding affinities (Ki in nM) of this compound and comparator compounds for the human vasopressin/oxytocin receptor family. A lower Ki value indicates a higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of V1a-Selective Antagonists
| Compound | V1a Receptor | V1b Receptor | V2 Receptor | Oxytocin Receptor |
| This compound | 1.1 - 6.3 [1] | >100[1] | >100[1] | >100[1] |
| Balovaptan | 1[2] | >10,000 | >30,000[3] | 9891[3] |
| SRX246 | 0.3[1] | No interaction[1] | No interaction[1] | Not reported |
Table 2: Binding Affinity (Ki, nM) of Non-Selective and Comparator Antagonists
| Compound | V1a Receptor | V1b Receptor | V2 Receptor | Oxytocin Receptor |
| Conivaptan | 0.48 (rat)[2] | No significant binding[1][4] | 3.04 (rat)[2] | No significant binding |
| OPC-21268 | 8800 (human)[2] | Not reported | >88000[2] | Not reported |
As the data illustrates, this compound exhibits a high and selective affinity for the V1a receptor, with significantly lower affinity for the V1b, V2, and oxytocin receptors[1]. This selectivity profile is comparable to other dedicated V1a antagonists like balovaptan and SRX246. In contrast, conivaptan demonstrates high affinity for both V1a and V2 receptors, making it a non-selective antagonist[5][6]. OPC-21268 shows poor affinity for the human V1a receptor[2].
Table 3: Functional Activity of this compound
| Assay | Species | Parameter | Value |
| AVP-induced Platelet Aggregation | Human | IC50 | 3.7 ± 0.4 nM[1] |
| AVP-induced Contraction of Caudal Artery | Rat | pA2 | 9.42[1] |
The functional data further substantiates the potent V1a antagonistic activity of this compound. It effectively inhibits physiological processes mediated by the V1a receptor, such as platelet aggregation and vasoconstriction, at nanomolar concentrations[1].
Experimental Protocols
Radioligand Binding Assays
This protocol is a generalized procedure for determining the binding affinity of a compound to vasopressin receptors.
1. Membrane Preparation:
-
Tissues (e.g., rat liver for V1a, human platelets for V1a) or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
2. Binding Reaction:
-
In a multi-well plate, membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) and increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.
-
The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Arginine Vasopressin (AVP)-Induced Pressor Response in Rats
This in vivo assay assesses the ability of an antagonist to block the vasoconstrictor effect of AVP.
1. Animal Preparation:
-
Male rats (e.g., Sprague-Dawley) are anesthetized (e.g., with urethane).
-
A catheter is inserted into a carotid artery to monitor blood pressure and into a jugular vein for intravenous administration of substances.
-
The animal is allowed to stabilize.
2. Experimental Procedure:
-
A baseline blood pressure reading is established.
-
A submaximal dose of AVP is administered intravenously, and the resulting increase in blood pressure (pressor response) is recorded.
-
After the blood pressure returns to baseline, the test antagonist (e.g., this compound) or vehicle is administered intravenously or orally.
-
At various time points after antagonist administration, the AVP challenge is repeated, and the pressor response is measured.
3. Data Analysis:
-
The percentage inhibition of the AVP-induced pressor response by the antagonist is calculated for each time point and dose.
-
This allows for the determination of the antagonist's potency, onset, and duration of action in vivo.
Mandatory Visualizations
Caption: V1a Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for confirming the selectivity of this compound.
References
- 1. Conivaptan and its role in the treatment of hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conivaptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Conivaptan: a dual vasopressin receptor v1a/v2 antagonist [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
SR 49059: A Comparative Analysis of Cross-Species Efficacy in Rat and Human
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-species efficacy of SR 49059, a potent and selective non-peptide vasopressin V1a receptor antagonist, between rats and humans. The data presented is compiled from various in vitro and in vivo studies to facilitate an objective evaluation of the compound's performance and support further research and development.
Quantitative Efficacy Comparison
The following tables summarize the key quantitative data on the binding affinity and functional antagonism of this compound in both rat and human tissues.
Table 1: Binding Affinity of this compound for V1a Receptors
| Species | Tissue/Cell Type | Ligand | Parameter | Value (nM) | Reference |
| Rat | Liver Membranes | [3H]this compound | Kd | 0.63 ± 0.13 | [1] |
| Rat | Liver | - | Ki | 1.6 ± 0.2 | [2][3][4][5] |
| Human | Liver Membranes | [3H]this compound | Kd | 2.95 ± 0.64 | [1] |
| Human | Platelets, Adrenals, Myometrium | - | Ki | 1.1 - 6.3 | [2][3][4][5] |
Table 2: Functional Antagonism of this compound
| Species | Assay | Parameter | Value | Reference |
| Rat | AVP-induced contraction of caudal artery | pA2 | 9.42 | [3][4][5][6] |
| Human | AVP-induced platelet aggregation | IC50 | 3.7 ± 0.4 nM | [3][4][5][6][7] |
| Human | AVP (50 nM)-induced platelet aggregation | IC50 | 2.1 ± 0.7 nM (1.3 ng/mL) | [7] |
| Human | AVP (50 nM)-induced cutaneous blanching | IC50 | 4.6 ± 2.5 nM (2.8 ng/mL) | [7] |
This compound demonstrates high affinity for both rat and human V1a receptors, with only slight species differences observed.[1] Notably, another nonpeptide V1a antagonist, OPC-21268, exhibits a significant species-related potency difference, with over 500-fold higher affinity for rat than for human liver V1a receptors, highlighting the favorable cross-species profile of this compound.[1]
In Vivo Efficacy
In vivo studies in conscious normotensive rats have shown that this compound, administered intravenously or orally, inhibits the pressor response to exogenous arginine vasopressin (AVP) with a long duration of action.[3][4][6] An oral dose of 10 mg/kg resulted in a duration of action greater than 8 hours.[3][4][6]
In humans, oral administration of this compound has been shown to be a potent and specific antagonist of V1 receptors, effectively blocking AVP-induced vasoconstriction.[8][9] A 300 mg dose of this compound completely blocked the vasoconstriction of the radial artery induced by AVP.[8][9] Furthermore, this compound has been demonstrated to antagonize vasopressin-induced uterine contractions in healthy women.[10] Clinical trials have explored its potential for treating conditions like Post-Traumatic Stress Disorder (PTSD), underscoring its activity in the human central nervous system.[11]
Across all studies, this compound was found to be devoid of any intrinsic agonistic activity.[3][4][5][6]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the affinity (Kd and Ki) of this compound for V1a receptors.
-
Membrane Preparation: Liver tissues from male Sprague-Dawley rats or human liver samples are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at a low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes. The final pellet is resuspended in the assay buffer.
-
Binding Reaction: The membrane preparations are incubated with the radiolabeled ligand, [3H]this compound, in the presence or absence of increasing concentrations of unlabeled this compound or other competing ligands.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 1 µM AVP). Specific binding is calculated by subtracting non-specific binding from total binding. The dissociation constant (Kd) and maximal binding capacity (Bmax) are determined by Scatchard analysis of saturation binding data. The inhibitory constant (Ki) is calculated from competition binding data using the Cheng-Prusoff equation.
Functional Antagonism Assays
Objective: To assess the ability of this compound to inhibit AVP-induced physiological responses.
Methodology - AVP-Induced Platelet Aggregation (based on[3][4][6][7]):
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., citrate). The blood is centrifuged at a low speed to obtain PRP.
-
Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A sample of PRP is placed in a cuvette and stirred continuously at 37°C.
-
Assay Procedure: A baseline light transmission is established. The agonist, AVP, is added to the PRP to induce aggregation, which is measured as an increase in light transmission.
-
Inhibition by this compound: To determine the inhibitory effect of this compound, PRP is pre-incubated with various concentrations of the antagonist before the addition of AVP.
-
Data Analysis: The percentage of inhibition of AVP-induced aggregation is calculated for each concentration of this compound. The IC50 value, the concentration of this compound that causes 50% inhibition of the maximal AVP response, is then determined.
Visualizations
Signaling Pathway
Caption: V1a receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. Binding of [3H] this compound, a potent nonpeptide vasopressin V1a antagonist, to rat and human liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Vasopressin Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. JCI - Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 5. JCI - Citations to Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. [jci.org]
- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 7. Safety, tolerability, and pharmacokinetics of this compound, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Effects of this compound, a new orally active and specific vasopressin V1 receptor antagonist, on vasopressin-induced vasoconstriction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound, an orally active V1a vasopressin receptor antagonist, on vasopressin-induced uterine contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A proof-of-concept randomized crossover clinical trial of a first-in-class vasopressin 1a receptor antagonist for PTSD: Design, methods, and recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Long-Term Effects of SR 49059 Administration: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the long-term effects of SR 49059 (Relcovaptan) administration against other vasopressin receptor antagonists. This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways to support informed decision-making in drug development.
This compound, also known as Relcovaptan, is a potent and selective non-peptide antagonist of the vasopressin V1a receptor.[1][2][3] It has demonstrated high affinity for both rat and human V1a receptors and has been shown to be orally active.[2][3] While early-phase clinical trials have established its short-term safety and efficacy in healthy volunteers, a comprehensive understanding of its long-term effects remains a critical area of investigation. This guide compares the available data on this compound with that of other vasopressin receptor antagonists, namely Tolvaptan, Conivaptan, and Balovaptan, to provide a broader context for its potential therapeutic applications and long-term safety profile.
Comparative Efficacy and Safety of Vasopressin Receptor Antagonists
The long-term administration of vasopressin receptor antagonists has been most extensively studied for Tolvaptan, a selective V2 receptor antagonist. In contrast, long-term data for the V1a selective antagonist this compound and the dual V1a/V2 antagonist Conivaptan are more limited. Balovaptan, another V1a antagonist, has been investigated in the context of social communication in autism spectrum disorder, but its clinical development program did not demonstrate efficacy.[4][5][6]
| Drug | Target Receptor(s) | Indication(s) Studied (Long-Term) | Key Long-Term Efficacy Findings | Key Long-Term Safety/Tolerability Findings | Data Availability |
| This compound (Relcovaptan) | V1a | Preterm Labor, Coronary Vasoconstriction (Short-term studies) | Inhibition of uterine contractions in preterm labor (short-term).[7][8] Protective effects against vasopressin-induced coronary vasoconstriction in animal models (short-term).[9] | Excellent clinical and biological safety in healthy volunteers for up to 7 days of administration.[10] No significant effects on blood pressure, heart rate, or diuresis.[10] | Limited to short-term studies. |
| Tolvaptan | V2 | Autosomal Dominant Polycystic Kidney Disease (ADPKD) | Slowed the rate of eGFR decline by 1.01 ml/min/1.73 m² over 5.5 years compared to standard of care.[1] Reduced the annual rate of eGFR decline by 14% in a real-world study with an average treatment duration of 6.1 years.[2][11] Slowed the annual decline of eGFR in patients treated for 9 years.[12] | No major adverse events reported in a 9-year study of two patients on high-dose tolvaptan.[12] | Extensive long-term data from clinical trials and real-world studies. |
| Conivaptan | V1a/V2 | Hyponatremia, Acute Decompensated Heart Failure (ADHF) | Effective in increasing serum sodium levels in hospitalized patients with euvolemic or hypervolemic hyponatremia (short-term).[13][14] Improved urine output in ADHF patients (short-term).[15] | Long-term effects on hemodynamic parameters are unknown.[14] Potential for rebound hyponatremia after withdrawal.[16] | Primarily short-term clinical trial data. |
| Balovaptan | V1a | Autism Spectrum Disorder (ASD) | Did not demonstrate efficacy in improving social communication in pediatric ASD in a 24-week trial.[5][6] | Well-tolerated in children and adolescents over 24 weeks.[5] | Data from a discontinued clinical development program.[4][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
Vasopressin-Induced Platelet Aggregation
This ex vivo assay is a validated surrogate marker for V1a receptor antagonism.[10]
-
Objective: To assess the inhibitory effect of this compound on arginine vasopressin (AVP)-induced human platelet aggregation.
-
Methodology:
-
Blood samples are collected from subjects at various time points after administration of this compound or placebo.
-
Platelet-rich plasma (PRP) is prepared by centrifugation.
-
Platelet aggregation is induced by adding a standard concentration of AVP (e.g., 50 nM) to the PRP.[10]
-
The change in light transmission through the PRP, which corresponds to the degree of aggregation, is measured using an aggregometer.
-
The inhibitory effect of this compound is quantified by comparing the aggregation response in samples from treated individuals to that of placebo controls. The IC50 value, the concentration of the drug that inhibits 50% of the AVP-induced aggregation, is a key parameter.[3][10]
-
AVP-Induced Changes in Skin Blood Flow
This in vivo method evaluates the antagonism of vasopressin-induced vasoconstriction in human skin.[18]
-
Objective: To measure the ability of this compound to block the vasoconstrictive effects of AVP on skin blood vessels.
-
Methodology:
-
Baseline skin blood flow is measured at specific sites on the forearm using laser Doppler flowmetry.
-
Increasing doses of AVP are administered intradermally at these sites.
-
The resulting decrease in skin blood flow (blanching) is quantified by the laser Doppler flowmeter.
-
Subjects are then administered an oral dose of this compound or placebo.
-
The AVP challenge is repeated at various time points after drug administration to assess the duration and dose-dependency of the antagonistic effect. The peak effect of this compound has been observed between 2 and 6 hours after administration.[18]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their understanding. The following diagrams were created using the DOT language.
Conclusion
This compound (Relcovaptan) is a potent and selective V1a receptor antagonist with a favorable short-term safety profile. However, there is a significant lack of published long-term administration data for this compound, which is a critical gap in its clinical development profile. In contrast, extensive long-term data are available for the V2 receptor antagonist Tolvaptan, particularly in the context of ADPKD, demonstrating its long-term efficacy and safety. The available information on Conivaptan and Balovaptan is more limited, with Conivaptan data being primarily from short-term use and the Balovaptan program being discontinued.
For researchers and drug development professionals, the existing data on this compound provides a strong foundation for its potential therapeutic utility in conditions mediated by V1a receptor activation. However, future research must prioritize long-term clinical trials to establish a comprehensive safety and efficacy profile comparable to that of other vasopressin receptor antagonists. The experimental protocols and signaling pathway information provided in this guide offer a framework for designing and interpreting such future studies.
References
- 1. researchgate.net [researchgate.net]
- 2. physiciansweekly.com [physiciansweekly.com]
- 3. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Large multicenter randomized trials in autism: key insights gained from the balovaptan clinical development program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hcplive.com [hcplive.com]
- 6. Balovaptan vs Placebo for Social Communication in Childhood Autism Spectrum Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of relcovaptan (this compound), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of relcovaptan (this compound), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor. | Lund University [lunduniversity.lu.se]
- 9. Effects of this compound, a non-peptide antagonist of vasopressin V1a receptors, on vasopressin-induced coronary vasoconstriction in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety, tolerability, and pharmacokinetics of this compound, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The long-term effect of tolvaptan treatment on kidney function and volume in patients with ADPKD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Conivaptan: Evidence supporting its therapeutic use in hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Conivaptan: new treatment for hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of the vasopressin V1A/V2-receptor antagonist conivaptan in acute decompensated heart failure: a dose-ranging pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
Safety Operating Guide
Proper Disposal Procedures for SR 49059
Disclaimer: A specific Safety Data Sheet (SDS) for SR 49059 is not publicly available. The following disposal procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with all applicable local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This compound is a potent and selective non-peptide vasopressin V1A receptor antagonist.[1] As with any research chemical, it should be handled with care, and appropriate safety measures must be taken during its use and disposal.
Key Compound Information
| Property | Value | Source |
| Chemical Formula | C28H27Cl2N3O7S | [1][2] |
| Molecular Weight | 620.5 g/mol | [1][2] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in DMSO, ethanol, and dimethylformamide | |
| Storage | Store at +4°C for short-term and -20°C for long-term storage. | [1][2] |
| Purity | ≥98% | [2] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound involves a multi-step process designed to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE should be worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A dust mask or respirator may be necessary if handling large quantities of the solid compound or if there is a risk of aerosolization.
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Contain the Spill: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For solutions, absorb with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collect Waste: Carefully scoop the absorbed material and spilled compound into a designated, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or a detergent solution), followed by a thorough rinse with water. All cleaning materials should be disposed of as hazardous waste.
Decontamination of Laboratory Ware
All labware that has come into contact with this compound must be decontaminated before being washed or reused.
-
Initial Rinse: Rinse the contaminated labware with a solvent in which this compound is soluble (e.g., DMSO, ethanol, or dimethylformamide). Collect this initial rinse as hazardous chemical waste.
-
Secondary Wash: Wash the rinsed labware with soap and water.
-
Final Rinse: Thoroughly rinse with water.
Disposal of Bulk Quantities and Contaminated Materials
All waste containing this compound, including unused compound, contaminated absorbent materials, and disposable PPE, must be disposed of as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect unused this compound powder and any contaminated solids (e.g., weigh boats, pipette tips, absorbent pads) in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions of this compound and the initial solvent rinses from decontamination in a separate, clearly labeled, sealed container.
-
-
Waste Labeling: Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution's EHS department.
-
Storage: Store waste containers in a designated, secure area, away from incompatible materials, until they can be collected by your institution's hazardous waste management service.
-
Final Disposal: The final disposal method should be determined by your EHS department but will likely involve high-temperature incineration by a licensed hazardous waste disposal company.
Visualizations
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling SR 49059
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling, use, and disposal of SR 49059, a potent and selective non-peptide vasopressin V1A receptor antagonist. Adherence to these protocols is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound has demonstrated a good safety profile in clinical settings, it is imperative to handle it with appropriate precautions in a laboratory setting.[1] The following PPE is mandatory when handling this compound in solid or solution form.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face | Face Shield | Recommended when there is a risk of splashes or aerosols, especially when handling solutions. |
| Hands | Nitrile Gloves | Inspect gloves for integrity before use and change them frequently. |
| Body | Laboratory Coat | Should be fully buttoned. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation of Workspace: Ensure the work area (e.g., a chemical fume hood) is clean and uncluttered.
-
Weighing: When weighing the solid form of this compound, use a balance within a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: this compound is soluble in DMSO up to 30 mM. When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Storage: Store this compound at +4°C. For stock solutions, it is recommended to store them at -20°C for up to one month or -80°C for up to six months to prevent degradation.[2] Aliquot solutions to avoid repeated freeze-thaw cycles.[2]
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Weight | 620.5 g/mol |
| Formula | C₂₈H₂₇Cl₂N₃O₇S |
| Purity | ≥98% |
| Solubility | Soluble to 30 mM in DMSO |
| Storage Temperature | +4°C |
| CAS Number | 150375-75-0 |
Experimental Protocols
This compound is a potent antagonist of the vasopressin V1A receptor and has been used in various in vitro and in vivo studies.[3][4]
In Vitro Inhibition of AVP-Induced Human Platelet Aggregation
This protocol is adapted from methodologies described in the literature.[3][5]
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect human blood in tubes containing an anticoagulant.
-
Centrifuge the blood at a low speed to separate the PRP.
-
-
Pre-incubation with this compound:
-
Pre-incubate the PRP with varying concentrations of this compound (or vehicle control, e.g., DMSO) for a specified time at 37°C.
-
-
Induce Aggregation:
-
Add Arginine Vasopressin (AVP) to the PRP to induce platelet aggregation.
-
-
Measure Aggregation:
-
Monitor platelet aggregation using an aggregometer.
-
-
Data Analysis:
Signaling Pathway
This compound acts by blocking the vasopressin V1A receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of Arginine Vasopressin (AVP).
Caption: V1A receptor signaling pathway and the inhibitory action of this compound.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste (e.g., pipette tips, gloves, weigh boats) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a designated, labeled hazardous liquid waste container. Do not pour down the drain.
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.
References
- 1. Safety, tolerability, and pharmacokinetics of this compound, a V1a vasopressin receptor antagonist, after repeated oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemical and pharmacological properties of this compound, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
